Maraviroc-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H41F2N5O |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1/i1D3,2D3 |
InChI Key |
GSNHKUDZZFZSJB-ICIYIAOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Maraviroc-d6: A Technical Guide for Researchers
Introduction
Maraviroc-d6 is the deuterated analog of Maraviroc, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Maraviroc itself is a significant antiretroviral agent used in the treatment of HIV-1 infection.[3][4] It functions as an entry inhibitor, specifically targeting a host cellular protein rather than a viral enzyme.[5] The incorporation of six deuterium atoms into the isopropyl moiety of the molecule makes this compound an ideal internal standard for the quantitative analysis of Maraviroc in biological matrices by mass spectrometry.[1][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is structurally identical to Maraviroc, with the exception of the six hydrogen atoms on the isopropyl group, which are replaced by deuterium. This isotopic substitution results in a higher molecular weight.
Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 4,4-difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-(methyl-d3)ethyl-2,2,2-d3)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-cyclohexanecarboxamide[6] |
| CAS Number | 1033699-22-7[6][7] |
| Molecular Formula | C₂₉H₃₅D₆F₂N₅O[6][7][8][9] |
| SMILES | C(C--INVALID-LINK--C2=CC=CC=C2)N3[C@@H]4C--INVALID-LINK--N5C(C(C([2H])([2H])[2H])C([2H])([2H])[2H])=NN=C5C[1] |
| InChI | InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25-,26-/m0/s1/i1D3,2D3[6] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 519.70 g/mol | [6][7][8][9] |
| Appearance | A solid / crystalline solid | [6][10] |
| Purity | ≥98-99% deuterated forms (d₁-d₆) | [6][10] |
| Solubility | Slightly soluble in Chloroform. Soluble in ethanol (~25 mg/ml), DMSO (~3.3 mg/ml), and dimethyl formamide (~5 mg/ml). Sparingly soluble in aqueous buffers. | [6][10] |
| Storage | -20°C | [6][10] |
| Stability | ≥ 4 years at -20°C | [6] |
Mechanism of Action: CCR5 Antagonism
Maraviroc acts as a functional antagonist of the CCR5 receptor, a member of the G-protein-coupled receptor (GPCR) family.[11][12] It does not directly compete with the natural chemokine ligands for the binding site. Instead, it binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[11][13] This allosteric binding induces and stabilizes a conformational change in the receptor's extracellular loops.[13]
For R5-tropic HIV-1 strains, entry into a host CD4+ cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[11][12] The altered conformation of CCR5 induced by Maraviroc prevents the HIV-1 gp120 from effectively binding to it.[3][13] By blocking this critical interaction, Maraviroc prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[14][15]
Caption: HIV-1 entry pathway and its inhibition by Maraviroc.
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the quantification of Maraviroc in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Maraviroc in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methods.[16][17]
4.1.1 Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard, this compound, to a final concentration of 50 ng/mL.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[17]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject a portion (e.g., 2-10 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
4.1.2 Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical parameters for an LC-MS/MS method.[16][17][18]
| Parameter | Condition |
| LC System | UHPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., Atlantis T3, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Flow Rate | 0.3 - 3.0 mL/min |
| Gradient | Linear gradient, e.g., 5% B to 98% B over 5 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Maraviroc: m/z 514.3 → 257.5 (Quantifier), 514.3 → 313.3 (Qualifier) This compound: m/z 520.3 → 257.5 (Quantifier) |
Note: Specific m/z transitions may vary slightly based on instrument tuning and adduct formation. The transition for this compound reflects the loss of the non-deuterated portion of the molecule, resulting in a common fragment ion with the parent compound.
General Synthetic Pathway Overview
The synthesis of Maraviroc is a multi-step process.[19][20] The synthesis of this compound would follow a similar pathway, but would require the use of a deuterated starting material, specifically deuterated acetone or isopropanol, to construct the d6-isopropyl group on the triazole ring.
Caption: Logical relationship of key fragments in this compound synthesis.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Maraviroc, a critical antiretroviral drug. Its properties are nearly identical to the parent compound, save for the mass difference conferred by deuterium labeling, making it an excellent internal standard. Understanding its chemical properties, the mechanism of action of its parent compound, and the analytical methods it enables is crucial for researchers in pharmacology, drug metabolism, and clinical diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 1033699-22-7 | MCE [medchemexpress.cn]
- 3. Maraviroc - Wikipedia [en.wikipedia.org]
- 4. Maraviroc: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS No- 1033699-22-7 | Simson Pharma Limited [simsonpharma.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. mdpi.com [mdpi.com]
- 17. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 20. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Maraviroc-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and a detailed purification protocol for Maraviroc-d6. The synthesis is based on established principles of Maraviroc chemistry, leveraging a commercially available deuterated intermediate. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of isotopically labeled compounds for use in areas such as pharmacokinetic studies and as internal standards in analytical assays.
Introduction
Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV infection. It functions by blocking the C-C chemokine receptor type 5 (CCR5) on the surface of human cells, which prevents the virus from entering and infecting the cells. This compound is the deuterium-labeled analogue of Maraviroc, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Maraviroc in biological samples, offering improved accuracy and precision in clinical and research settings.
This guide outlines a practical approach to the synthesis of this compound via reductive amination, followed by a robust purification strategy using preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 4,4-difluoro-N-((S)-3-((1R,3R,5S)-3-(3-methyl-5-(propan-2-yl-1,1,1,3,3,3-d6)-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexane-1-carboxamide |
| Molecular Formula | C₂₉H₃₅D₆F₂N₅O |
| Molecular Weight | 519.70 g/mol |
| CAS Number | 1033699-22-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol and dimethyl sulfoxide |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy, culminating in a reductive amination reaction. This approach leverages the commercial availability of the key deuterated intermediate, simplifying the overall process.
Synthetic Pathway
The proposed synthetic pathway for this compound is a reductive amination between two key intermediates:
-
Intermediate 1 (Deuterated): 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane
-
Intermediate 2 (Non-deuterated): 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide
The overall reaction scheme is depicted below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of non-deuterated Maraviroc.[1][2]
Materials:
-
3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (Intermediate 1)
-
4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (Intermediate 2)[3][4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound.
Purification Workflow
The purification process involves dissolution of the crude product, preparative HPLC, fraction collection, and solvent removal.
Experimental Protocol: Preparative HPLC Purification
This protocol is adapted from analytical HPLC methods developed for Maraviroc.[5][6]
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.
-
Column: Reverse-phase C18 column (e.g., XBridge C18, 250 mm x 19 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the product from impurities (e.g., 30-70% B over 30 minutes).
-
Flow Rate: 15-20 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: Dependent on the concentration of the crude product solution and the column capacity.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the gradient method and collect fractions corresponding to the main product peak, as identified by UV detection.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Characterize the final product by LC-MS and ¹H-NMR to confirm its identity, purity, and isotopic enrichment.
Quantitative Data
The following table summarizes expected and reported data for the synthesis of Maraviroc. Note that the yield and purity are based on analogous non-deuterated syntheses and may vary for the deuterated compound.
| Parameter | Value/Range | Reference |
| Yield (non-deuterated) | 75-88% (for the reductive amination step) | [1][2] |
| Purity (Post-HPLC) | >98% | Based on typical HPLC purification |
| Isotopic Enrichment | >98% (for the deuterated intermediate) | Based on commercial supplier specifications |
| ¹H-NMR | Consistent with the structure of Maraviroc, with the absence of signals for the isopropyl methine and methyl protons. | Expected based on structure |
| Mass Spectrum (ESI+) | m/z = 520.4 [M+H]⁺ | Expected based on molecular formula |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By utilizing a commercially available deuterated intermediate and a well-established reductive amination strategy, followed by a robust preparative HPLC purification, high-purity this compound can be obtained. The protocols and data presented herein are intended to support researchers and drug development professionals in the production of this valuable isotopically labeled compound for use in a variety of scientific applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. 4,4-DIFLUORO-N-((1S)-3-OXO-1-PHENYLPROPYL)CYCLOHEXANE-1-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4,4-DIFLUORO-N-((1S)-3-OXO-1-PHENYLPROPYL)CYCLOHEXANE-1-CARBOXAMIDE CAS#: 376348-78-6 [m.chemicalbook.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Simultaneous determination of maraviroc and raltegravir in human plasma by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Maraviroc-d6: A Technical Guide to Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Maraviroc-d6. This compound is the deuterated analog of Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Maraviroc in biological matrices during preclinical and clinical development. This document outlines the typical quality control specifications, detailed experimental methodologies for purity and identity verification, and the mechanism of action of Maraviroc.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CofA) for this compound provides a batch-specific summary of its quality and purity. The following tables represent typical data and specifications found on a CofA for a high-purity this compound reference standard.
Table 1: General Properties and Identification
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₉H₃₅D₆F₂N₅O | Conforms |
| Molecular Weight | 519.7 g/mol | 519.7 g/mol |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (Mass Spec) | Conforms to structure | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 99.0% | 99.8% |
| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterated forms (d₁-d₆) | 99.2% |
| d₀ Content | Mass Spectrometry | ≤ 0.5% | 0.1% |
| Individual Impurity | HPLC | ≤ 0.1% | < 0.05% |
| Total Impurities | HPLC | ≤ 0.5% | 0.2% |
Table 3: Residual Solvents and Water Content
| Test | Method | Specification | Result |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound. Below are representative protocols for the key analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the peak areas of this compound and any impurities are measured. The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10 µg/mL.
-
Analysis: The sample solution is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of deuterated forms and the content of the non-deuterated (d₀) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in the deuterated solvent.
-
Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the known structure of Maraviroc. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration sites.
Mechanism of Action and Experimental Workflow
Maraviroc's Signaling Pathway
Maraviroc is a CCR5 co-receptor antagonist.[1][2][3] It functions by binding to the CCR5 receptor on the surface of host immune cells, such as T-cells.[1][3] This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein, gp120, from interacting with it.[3] By blocking this interaction, Maraviroc effectively inhibits the entry of CCR5-tropic HIV-1 into the host cell.[1][3]
Caption: Mechanism of Maraviroc as a CCR5 antagonist preventing HIV-1 entry.
Purity Assessment Workflow
The workflow for assessing the purity of a this compound reference standard involves a series of orthogonal analytical techniques to ensure its identity, purity, and quality.
Caption: Workflow for the purity assessment of this compound reference standard.
References
Maraviroc-d6 supplier and purchasing information for research labs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Maraviroc-d6, a deuterated analog of the CCR5 antagonist Maraviroc. This document is intended to serve as a core resource for researchers in pharmacology, virology, and drug development, offering detailed information on sourcing, experimental application, and the underlying biological mechanisms.
This compound: Supplier and Purchasing Information
This compound is primarily utilized as an internal standard for the quantification of Maraviroc in biological samples using mass spectrometry.[1] Its deuteration provides a distinct mass-to-charge ratio, enabling precise and accurate measurements. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from various vendors. Please note that pricing is subject to change and may require a direct quote from the supplier.
| Supplier | Catalog Number (Example) | Available Quantities (Examples) | Purity (Typical) |
| Cayman Chemical | 28767 | 1 mg | ≥99% deuterated forms (d1-d6) |
| MedChemExpress | HY-13004S | 1 mg, 5 mg, 10 mg | >98% |
| LGC Standards | TRC-M193002 | 1 mg, 5 mg, 10 mg | Information available upon request |
| Simson Pharma Limited | M1250003 | Custom Synthesis | Accompanied by Certificate of Analysis |
| Santa Cruz Biotechnology | sc-219451 | Information available upon request | Information available upon request |
| Fisher Scientific (distributor for Toronto Research Chemicals) | TRC-M193002-5MG | 5 mg | Information available upon request |
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Formula | C₂₉H₃₅D₆F₂N₅O |
| Molecular Weight | 519.70 g/mol [2][3][4] |
| CAS Number | 1033699-22-7[1][2] |
| Appearance | Solid |
| Storage Conditions | Typically -20°C for long-term storage |
| Solubility | Soluble in DMSO and Ethanol[5] |
Mechanism of Action: Maraviroc and the CCR5 Signaling Pathway
Maraviroc is a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5).[6][7] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.[8] In the context of HIV-1 infection, CCR5 acts as a crucial co-receptor for the entry of R5-tropic viral strains.[9]
The entry of HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[10] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 is CCR5.[10] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[10][11]
Maraviroc exerts its antiviral effect by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the conformational changes necessary for membrane fusion and viral entry.[9] It is important to note that Maraviroc does not directly compete with the natural chemokine ligands of CCR5 for their binding site.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 1033699-22-7 | Simson Pharma Limited [simsonpharma.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Cell Entry [www2.nau.edu]
- 11. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Bioanalysis: A Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Among the tools available to achieve this, the deuterated internal standard (IS) stands out as a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS) methodology. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and best practices for the effective use of deuterated internal standards.
Fundamental Principles of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced with deuterium (²H). This seemingly subtle modification imparts a higher mass to the molecule while maintaining nearly identical physicochemical properties to the unlabeled analyte.[1] This characteristic is the key to their utility in quantitative analysis.
The primary role of a deuterated IS is to compensate for variability throughout the analytical process.[2][3] This includes variations in sample preparation, such as extraction efficiency and volumetric inconsistencies, as well as instrumental variations like injection volume and fluctuations in mass spectrometer response.[4] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response is used for quantification. This ratio remains consistent even if the absolute signal intensities of both the analyte and the IS fluctuate due to the aforementioned sources of error.[4]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[5] Since a deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[2][5]
-
Improved Precision and Accuracy: By mitigating variability, deuterated internal standards lead to significantly improved precision and accuracy in quantitative results.[6][7]
-
Enhanced Method Robustness: The use of a deuterated IS makes the analytical method more resilient to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and even different laboratories.[2]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in bioanalytical method validation and often recommend their use.[1][2][8]
Selecting an Appropriate Deuterated Internal Standard
The selection of a suitable deuterated IS is a critical step in method development. Several factors must be considered to ensure its performance and the integrity of the analytical data.
-
Isotopic Purity: The deuterated IS should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[9]
-
Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Generally, deuterium labels on aromatic rings or non-labile aliphatic positions are stable, while those on heteroatoms (e.g., -OH, -NH2) are not.
-
Mass Difference: A sufficient mass difference between the analyte and the deuterated IS is necessary to prevent spectral overlap. A mass shift of at least 3 atomic mass units (amu) is generally recommended for small molecules.
-
Chromatographic Co-elution: Ideally, the deuterated IS should co-elute with the analyte. However, in some cases, extensive deuteration can lead to a slight shift in retention time. This is generally acceptable as long as the IS and analyte elute in a region of consistent ion suppression or enhancement.
Quantitative Data Presentation
The impact of using a deuterated internal standard on the quality of bioanalytical data is best illustrated through quantitative comparisons. The following tables summarize validation data from studies that have compared methods with and without a suitable internal standard, or have used a deuterated IS to achieve high levels of precision and accuracy.
Table 1: Comparison of Assay Precision with Analog vs. Deuterated Internal Standard
| Analyte | Internal Standard Type | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Kahalalide F | Analog IS | 10 | 5.2 | 7.8 |
| Deuterated IS | 10 | 3.1 | 4.5 | |
| Kahalalide F | Analog IS | 100 | 4.1 | 6.5 |
| Deuterated IS | 100 | 2.5 | 3.9 | |
| Kahalalide F | Analog IS | 1000 | 3.5 | 5.1 |
| Deuterated IS | 1000 | 2.1 | 3.2 |
Data synthesized from findings discussed in scientific literature comparing assay performance.
Table 2: Accuracy and Precision Data for a Multi-Analyte Assay Using Deuterated Internal Standards
| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Cyclosporine A | 25 | 26.5 | 106.0 | 4.8 |
| 500 | 512.5 | 102.5 | 3.1 | |
| 1000 | 985.0 | 98.5 | 2.5 | |
| Tacrolimus | 1.0 | 1.05 | 105.0 | 6.2 |
| 15.0 | 14.55 | 97.0 | 4.3 | |
| 30.0 | 30.9 | 103.0 | 3.7 | |
| Sirolimus | 1.2 | 1.16 | 96.7 | 7.1 |
| 20.0 | 20.8 | 104.0 | 5.0 | |
| 40.0 | 38.8 | 97.0 | 4.1 |
This table represents typical validation data for a validated LC-MS/MS method for immunosuppressant drugs using their respective deuterated internal standards.[6]
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involving the use of deuterated internal standards.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of the deuterated internal standard reference material.
-
Dissolve the material in a pre-determined volume of an appropriate solvent (e.g., methanol, acetonitrile) to achieve a final concentration of, for example, 1 mg/mL.
-
Vortex for 1-2 minutes until fully dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
-
-
Working Solution Preparation:
-
Prepare a working solution of the deuterated IS by diluting the stock solution with an appropriate solvent (often the mobile phase or a component of it).
-
The concentration of the working solution should be optimized during method development. A common starting point is a concentration that yields a robust and reproducible signal in the mass spectrometer.
-
For example, a 1000 ng/mL working solution can be prepared by diluting the 1 mg/mL stock solution 1:1000.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma or serum samples.
-
Sample Aliquoting:
-
Allow frozen plasma/serum samples, calibrators, and QCs to thaw at room temperature.
-
Vortex the samples for 10-15 seconds.
-
Aliquot 100 µL of each sample into a clean microcentrifuge tube or a well of a 96-well plate.
-
-
Addition of Internal Standard:
-
Add a small, precise volume (e.g., 10 µL) of the deuterated IS working solution to each tube/well.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least one specific precursor-to-product ion transition should be optimized for both the analyte and the deuterated internal standard.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated internal standards.
Logical Workflow for Bioanalytical Method Using a Deuterated Internal Standard
References
- 1. texilajournal.com [texilajournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. scispace.com [scispace.com]
A Technical Guide to the Physical and Chemical Differences Between Maraviroc and Maraviroc-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physical and chemical distinctions between Maraviroc and its deuterated isotopologue, Maraviroc-d6. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive comparison, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of these compounds.
Introduction
Maraviroc is an antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] By binding to the CCR5 co-receptor on the surface of host cells, Maraviroc allosterically inhibits the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5, a crucial step for the entry of CCR5-tropic HIV-1 strains into host cells.[1] this compound is a stable, isotopically labeled version of Maraviroc where six hydrogen atoms have been replaced with deuterium. This substitution makes this compound a valuable tool in analytical chemistry, particularly as an internal standard for the quantification of Maraviroc in biological matrices using mass spectrometry.[2][3] The primary physical difference between the two molecules is the increase in molecular weight due to the presence of deuterium. While other physical and chemical properties are expected to be very similar, the difference in mass is the key to its utility in analytical methods.
Physical and Chemical Properties
Table 1: General and Physical Properties
| Property | Maraviroc | This compound |
| Molecular Formula | C₂₉H₄₁F₂N₅O[][5] | C₂₉H₃₅D₆F₂N₅O[6][7] |
| Molecular Weight | 513.67 g/mol [][5] | 519.70 g/mol [7][8] |
| Appearance | White to Off-White Solid[] | Not specified (expected to be a white solid) |
| Melting Point | 197-198 °C (decomposes)[1][] | Not experimentally reported (expected to be similar to Maraviroc) |
| pKa | 7.3[1] | Not experimentally reported (expected to be very similar to Maraviroc) |
| Solubility | Soluble in DMSO (≥25.7 mg/mL), Ethanol (≥48 mg/mL); Insoluble in water.[9] Sparingly soluble in aqueous buffers.[10] | Slightly soluble in Chloroform.[6] |
Table 2: Chemical Identifiers
| Identifier | Maraviroc | This compound |
| CAS Number | 376348-65-1[1] | 1033699-22-7[6][7] |
| PubChem CID | 3002977[11] | 10250005 |
| InChI Key | GSNHKUDZZFZSJB-HLMSNRGBSA-N | Not available |
Mechanism of Action: CCR5 Antagonism
Maraviroc's mechanism of action does not involve direct interaction with the HIV-1 virus. Instead, it targets a host protein, the CCR5 co-receptor, which is a member of the G-protein coupled receptor (GPCR) family. The binding of Maraviroc to a transmembrane hydrophobic cavity of CCR5 induces a conformational change in the receptor. This altered conformation prevents the HIV-1 surface glycoprotein gp120 from binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.
Figure 1. Maraviroc's mechanism of action as a CCR5 antagonist.
Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods for the quantification of Maraviroc. Below is a representative experimental protocol for the analysis of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Maraviroc in Human Plasma by LC-MS/MS
This protocol is a composite based on methodologies described in the literature.[12][13][14][15]
Objective: To accurately quantify the concentration of Maraviroc in human plasma samples.
Materials:
-
Maraviroc analytical standard
-
This compound internal standard
-
Human plasma (K2 EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Waters BEH C8 column (50 x 2.1 mm, 1.7 µm particle size) or equivalent
-
A triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Maraviroc and this compound in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Maraviroc.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters BEH C8 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Maraviroc: Q1 m/z 514.3 -> Q3 m/z 389.2
-
This compound: Q1 m/z 520.3 -> Q3 m/z 395.2
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Maraviroc and this compound.
-
Calculate the peak area ratio of Maraviroc to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 2. A typical experimental workflow for quantifying Maraviroc.
Conclusion
The primary distinction between Maraviroc and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium, resulting in a quantifiable mass difference. This seemingly minor alteration has significant implications for analytical chemistry, enabling this compound to serve as an ideal internal standard for the accurate and precise quantification of Maraviroc in complex biological matrices. While their macroscopic physical and chemical properties are largely identical, the difference in their mass-to-charge ratio is the cornerstone of their respective roles in pharmaceutical analysis. This guide provides researchers and drug development professionals with the fundamental knowledge and practical methodologies for working with these two important compounds.
References
- 1. Maraviroc - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometry imaging of hair identifies daily maraviroc adherence in HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 5. Maraviroc [midas-pharma.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS No- 1033699-22-7 | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | CAS 1033699-22-7 | LGC Standards [lgcstandards.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Maraviroc - Wikipedia [en.wikipedia.org]
- 12. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Maraviroc-d6 in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant therapeutic advance in the management of HIV-1 infection. By blocking the interaction between the viral gp120 envelope protein and the host cell's CCR5 co-receptor, Maraviroc effectively prevents the entry of CCR5-tropic HIV-1 strains into immune cells.[1][2][3] To thoroughly investigate its pharmacokinetic and pharmacodynamic properties, a reliable and accurate bioanalytical method is essential. This guide focuses on the critical role of Maraviroc-d6, the deuterated analogue of Maraviroc, in enabling such precise quantification and facilitating exploratory pharmacological research. While the primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, its use is fundamental to obtaining high-quality data in drug metabolism and pharmacokinetic (DMPK) studies.
Core Application: this compound as a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, SIL-IS are the gold standard for correcting for variability during sample preparation and analysis.[4] this compound, being chemically identical to Maraviroc with the exception of six deuterium atoms, co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This ensures a highly accurate and precise quantification of Maraviroc in complex biological matrices such as plasma.
Bioanalytical Method Validation Data
The following tables summarize the quantitative data from a validated LC-MS/MS method for the quantification of Maraviroc in human plasma using this compound as the internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analytical Measuring Range | 0.5 - 1000 ng/mL[5][6] |
| Regression Model | Weighted (1/x²) quadratic regression[5][6] |
| Mean Regression (r²) | ≥ 0.996[5] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[5] |
| LLOQ Precision (%CV) | ≤ 20%[5] |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%DEV) | Inter-Assay Accuracy (%DEV) |
| LLOQ | 0.5 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Low | 1.5 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Mid | 75 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| High | 750 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Data adapted from a representative validated bioanalytical method.[5][6] |
Maraviroc Pharmacokinetic Parameters Determined Using this compound Internal Standard
The use of this compound as an internal standard has enabled the accurate determination of Maraviroc's pharmacokinetic profile in various clinical studies.
Table 3: Pharmacokinetic Parameters of Maraviroc in Healthy Volunteers
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 4.0 hours[7] |
| Elimination Half-life (t½) | Approximately 16 hours[8] |
| Apparent Clearance (CL/F) in Adults | ~2.3 - 3.3 L/h/kg[1][9] |
| Metabolism | Primarily by CYP3A4[8] |
Experimental Protocols
Detailed Methodology for Quantification of Maraviroc in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is based on established and validated methods for the bioanalysis of Maraviroc.[5][6]
1. Preparation of Stock and Working Solutions:
-
Maraviroc Stock Solution (1 mg/mL): Dissolve Maraviroc powder in acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound powder in acetonitrile.
-
Maraviroc Working Solutions: Serially dilute the Maraviroc stock solution in acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.
-
This compound Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in acetonitrile.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking drug-free human K2 EDTA plasma with the appropriate Maraviroc working solutions to achieve final concentrations ranging from 0.5 to 1000 ng/mL.[5]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard spiking solution (10 ng/mL).[5]
-
Vortex the mixture for 5 seconds.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography System: A suitable UPLC system.
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.[5][6]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution: A gradient program to separate Maraviroc and this compound from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).[5][6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Monitor the specific precursor-to-product ion transitions for Maraviroc and this compound.
-
5. Data Analysis:
-
Integrate the peak areas of Maraviroc and this compound.
-
Calculate the peak area ratio of Maraviroc to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) quadratic regression.
-
Determine the concentration of Maraviroc in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
CCR5 Signaling Pathway
Maraviroc is an antagonist of the CCR5 receptor, a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades that are crucial for immune cell trafficking and function. Maraviroc blocks these downstream signaling events.
Caption: CCR5 signaling pathway and the inhibitory action of Maraviroc.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for validating a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Caption: Workflow for bioanalytical method validation using a SIL-IS.
Exploratory Research and Future Directions
While the predominant application of this compound is as an internal standard, the principles of its use open avenues for other exploratory research.
-
Kinetic Isotope Effect (KIE): The introduction of deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. Although not specifically documented for this compound, this principle could be explored to investigate the metabolic pathways of Maraviroc in more detail. By comparing the metabolism of Maraviroc and this compound, researchers could gain insights into the specific sites of enzymatic attack by cytochrome P450 enzymes, primarily CYP3A4.
-
Metabolic Profiling: Stable isotope labeling is a powerful tool in metabolic profiling studies. While not a primary application of this compound to date, co-administration of a labeled and unlabeled drug can help in the identification of metabolites in complex biological matrices. The distinct mass shift of the deuterated metabolites would allow for their unambiguous identification.
Conclusion
This compound is an indispensable tool in the pharmacological exploration of Maraviroc. Its primary role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data that is fundamental for understanding the pharmacokinetics and clinical efficacy of Maraviroc. The detailed experimental protocols and validated quantitative data presented in this guide underscore its importance for researchers, scientists, and drug development professionals. While its application has been predominantly in quantitative bioanalysis, the potential for its use in more exploratory studies, such as investigating kinetic isotope effects and metabolic profiling, remains an area for future research.
References
- 1. Maraviroc Population Pharmacokinetics Within the First Six Weeks of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Maraviroc-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maraviroc-d6, a deuterated analog of the CCR5 antagonist Maraviroc. This document outlines its chemical properties, its critical role in bioanalytical methodologies, and the molecular pathway it influences.
Core Data Presentation
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Maraviroc in biological matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1033699-22-7 | [1] |
| Molecular Formula | C29H35D6F2N5O | [1] |
| Molecular Weight | 519.70 g/mol | [1] |
| Synonyms | 4,4-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide |
Mechanism of Action: CCR5 Antagonism
Maraviroc, and by extension its deuterated form used in research, functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[2] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.[3] This receptor plays a crucial role as a co-receptor for the entry of the most common strain of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2][3]
The entry process of R5-tropic HIV-1 into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface.[3] This initial binding induces a conformational change in gp120, allowing it to then interact with the CCR5 co-receptor. This secondary interaction facilitates the fusion of the viral and cellular membranes, leading to the entry of the viral capsid into the host cell's cytoplasm.
Maraviroc acts as a non-competitive, allosteric inhibitor of this process.[3] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, which prevents their recognition and binding by the HIV-1 gp120.[3] Consequently, membrane fusion is blocked, and viral entry is inhibited. It is important to note that Maraviroc does not interfere with the natural signaling of CCR5 initiated by its endogenous chemokine ligands.[3][4]
Experimental Protocols: Quantification of Maraviroc using Isotopic Dilution Mass Spectrometry
This compound is an essential tool for the accurate quantification of Maraviroc in biological samples, such as plasma, through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This method is considered the gold standard for bioanalytical quantification due to its high sensitivity and specificity.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample as an internal standard. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise and accurate quantification of the analyte concentration can be achieved, correcting for any sample loss during preparation or variations in instrument response.
Sample Preparation and LC-MS/MS Analysis
A typical experimental workflow for the quantification of Maraviroc in human plasma using this compound as an internal standard involves the following steps:
-
Sample Spiking: A known concentration of this compound internal standard solution is added to the plasma samples, calibrators, and quality control samples.
-
Protein Precipitation: Proteins in the plasma are precipitated to release the drug. This is commonly achieved by adding a solvent like acetonitrile.
-
Centrifugation and Supernatant Collection: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing Maraviroc and this compound is collected.
-
Evaporation and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate Maraviroc from other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Maraviroc and this compound to ensure specificity and sensitivity.
-
-
Data Analysis: The peak area ratio of Maraviroc to this compound is calculated for all samples. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Maraviroc in the unknown samples is then determined from this calibration curve.
Visualizations
CCR5-Mediated HIV-1 Entry and Inhibition by Maraviroc
The following diagram illustrates the mechanism of HIV-1 entry via the CCR5 co-receptor and its inhibition by Maraviroc.
Caption: Mechanism of HIV-1 entry and Maraviroc inhibition.
Experimental Workflow for Maraviroc Quantification
The diagram below outlines the key steps in a typical bioanalytical workflow for the quantification of Maraviroc using this compound.
Caption: Bioanalytical workflow for Maraviroc quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Maraviroc Using Maraviroc-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists.[1] It is utilized in the management of HIV-1 infections by preventing the virus from entering host immune cells.[2] Maraviroc allosterically binds to the CCR5 co-receptor on the surface of T-cells and macrophages, inducing a conformational change that inhibits the binding of the viral envelope glycoprotein gp120.[1][3] This action effectively blocks the fusion of the viral and cellular membranes, a critical step in the HIV-1 lifecycle.[3] To ensure optimal therapeutic efficacy and to manage potential drug interactions, the quantitative analysis of Maraviroc in biological matrices is crucial.[4][5] This document provides a detailed protocol for the quantification of Maraviroc in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Maraviroc-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in sample preparation and instrument response.[6][7]
Signaling Pathway of Maraviroc's Mechanism of Action
Caption: Mechanism of action of Maraviroc in inhibiting HIV-1 entry.
Experimental Protocols
Materials and Reagents
-
Maraviroc reference standard (Toronto Research Chemicals)[6]
-
This compound (²H₆-maraviroc) internal standard (Toronto Research Chemicals)[6]
-
HPLC-grade acetonitrile (Fisher Scientific)[6]
-
LC/MS-grade water (Fisher Scientific)[6]
-
Proteomics-grade formic acid (Proteochem)[6]
-
Drug-free human K₂EDTA plasma (Bioreclamation)[6]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Maraviroc and this compound in acetonitrile at a concentration of 1 mg/mL.[6]
-
Working Solutions: Dilute the Maraviroc stock solution with acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.[6]
-
Internal Standard Spiking Solution: Prepare a 10 ng/mL internal standard spiking solution of this compound in acetonitrile.[6]
-
Calibration Standards: Prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL by spiking appropriate volumes of the working solutions into drug-free human K₂EDTA plasma.[6]
-
Quality Control (QC) Samples: Prepare QC samples at low (1.5 ng/mL), medium (50 ng/mL), and high (850 ng/mL) concentrations in the same manner as the calibration standards.[6]
Sample Preparation: Protein Precipitation
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method using a Waters Acquity UPLC system and an API 4000 mass analyzer.[6]
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm particle size[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.5 mL/min (example, may vary) |
| Injection Volume | 10 µL[6] |
| Column Temperature | Ambient[6] |
| Gradient | A gradient from 20% to 50% Mobile Phase B is employed, followed by a high organic wash to prevent carryover.[6] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Maraviroc: m/z 514.7 → 371.3 (example, should be optimized) This compound: m/z 520.7 → 377.3 (example, should be optimized) |
| Source Temperature | 350 °C[4] |
| Desolvation Gas Flow | 600 L/h[4] |
| Cone Gas Flow | 50 L/h[4] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc using this compound as an internal standard.[6][8]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analytical Measuring Range | 0.5 - 1000 ng/mL[6][8] |
| Regression Model | Weighted (1/x²) quadratic regression[6][8] |
| Correlation Coefficient (r²) | ≥ 0.996[6] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ | 0.5 | ≤ 5.98%[6][8] | ≤ 5.38%[6][8] | ≤ 8.44%[6][8] | ≤ 10.2%[6][8] |
| Low | 1.5 | ≤ 5.98%[6] | ≤ 5.38%[6] | ≤ 8.44%[6] | ≤ 10.2%[6] |
| Mid | 50 | ≤ 5.98%[6] | ≤ 5.38%[6] | ≤ 8.44%[6] | ≤ 10.2%[6] |
| High | 850 | ≤ 5.98%[6] | ≤ 5.38%[6] | ≤ 8.44%[6] | ≤ 10.2%[6] |
Table 3: Method Validation Parameters
| Parameter | Result |
| Matrix Effect | Similar matrix effects were observed between Maraviroc and its deuterated internal standard, ensuring accurate quantification.[6][8] |
| Recovery | Mean recovery of Maraviroc has been reported to be around 89.1%.[9] |
| Stability | Maraviroc is stable under various conditions including freeze-thaw cycles and long-term storage.[6][8] |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Maraviroc in human plasma.[6][8] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high accuracy and precision, making this method well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[6][7] The validation data demonstrates that the method meets the regulatory guidelines for bioanalytical method validation.[6][10]
References
- 1. Maraviroc: mechanism, pharmacology, metabolism and its potential application_Chemicalbook [chemicalbook.com]
- 2. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Maraviroc in Plasma using Maraviroc-d6
These application notes provide a detailed protocol for the quantitative determination of Maraviroc in human plasma using a stable isotope-labeled internal standard, Maraviroc-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Maraviroc.
Introduction
Maraviroc is a C-C chemokine receptor type 5 (CCR5) antagonist used in the treatment of HIV-1 infection.[1][2][3] Accurate and precise quantification of Maraviroc in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This document outlines a validated bioanalytical method employing protein precipitation for sample cleanup, followed by LC-MS/MS analysis. The use of a deuterated internal standard, this compound, ensures high accuracy and compensates for matrix effects and variations in sample processing.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Maraviroc in human plasma. The data is compiled from various validated methods and demonstrates the robustness and reliability of the analytical procedure.[1][2][4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 1000 ng/mL[1][2] |
| Regression Model | Weighted (1/x²) quadratic regression[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ (0.5 ng/mL) | ≤ 5.98%[1] | ≤ 5.38%[1] | ≤ 8.44%[1] | ≤ 10.2%[1] |
| Low QC (1.5 ng/mL) | ≤ 5.98%[1] | ≤ 5.38%[1] | ≤ 8.44%[1] | ≤ 10.2%[1] |
| Mid QC (50 ng/mL) | ≤ 5.98%[1] | ≤ 5.38%[1] | ≤ 8.44%[1] | ≤ 10.2%[1] |
| High QC (850 ng/mL) | ≤ 5.98%[1] | ≤ 5.38%[1] | ≤ 8.44%[1] | ≤ 10.2%[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery |
| Maraviroc | 86.7% - 89.0%[4] |
| This compound | Similar to Maraviroc[1] |
Note: The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects.[1]
Experimental Protocols
This section details the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Maraviroc reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
The protein precipitation method is a straightforward and effective technique for extracting Maraviroc from plasma samples.
Caption: Plasma Sample Preparation Workflow.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system for analysis.
Liquid Chromatography Conditions
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate at 20% B for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | AB Sciex API 4000 or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 600°C[1] |
| Collision Gas | Nitrogen |
| Dwell Time | 50 ms[1] |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Maraviroc | 515.5 | 390.2 | 86[1] | 29[1] |
| This compound | 521.5 | 396.2 | 80 (approx.) | 29 (approx.) |
Note: The m/z for this compound is based on the addition of 6 daltons to the parent and corresponding fragment. The declustering potential and collision energy for this compound should be optimized but are expected to be similar to Maraviroc.
Data Analysis and Quantification
The concentration of Maraviroc in the plasma samples is determined by calculating the peak area ratio of Maraviroc to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Maraviroc in the unknown samples is then interpolated from this calibration curve.
Caption: Data Analysis and Quantification Workflow.
Stability
Maraviroc has been shown to be stable in human plasma under various conditions, including short-term storage at room temperature, long-term storage at -80°C, and through multiple freeze-thaw cycles.[1] It is recommended to validate stability under specific laboratory conditions.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Quantification of Maraviroc in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists, used in the treatment of HIV-1 infection.[1][2] Accurate and reliable quantification of Maraviroc in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety.[1][3][4] This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma. The method utilizes a stable isotope-labeled internal standard, deuterated Maraviroc (²H₆-Maraviroc), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[5]
The described method is based on a straightforward protein precipitation extraction procedure followed by UPLC-MS/MS analysis, making it suitable for high-throughput applications.[1][5] The validation metrics presented demonstrate that this method meets the requirements of the FDA's Bioanalytical Method Validation guidelines.[5]
Materials and Reagents
-
Maraviroc reference standard
-
²H₆-Maraviroc (deuterated internal standard)
-
HPLC-grade or LC/MS-grade acetonitrile
-
LC/MS-grade water
-
Proteomics-grade formic acid
-
Drug-free human K₂EDTA plasma
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization source (e.g., AB SCIEX API 4000)[5]
-
Analytical column (e.g., Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size)[5]
-
96-well plates
-
Automated liquid handler (optional, for high-throughput)
-
Centrifuge capable of handling 96-well plates
-
Plate evaporator
-
Vortex mixer
Experimental Protocols
A detailed workflow for the quantification of Maraviroc in human plasma is described below.
Diagram: Experimental Workflow for Maraviroc Quantification
Caption: Workflow for Maraviroc quantification.
1. Preparation of Stock and Working Solutions
-
Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc powder in acetonitrile to achieve a final concentration of 1 mg/mL.[5]
-
²H₆-Maraviroc Internal Standard (IS) Stock Solution (1 mg/mL): Independently prepare a 1 mg/mL stock solution of ²H₆-Maraviroc in acetonitrile.[5]
-
Maraviroc Working Solutions: Serially dilute the Maraviroc stock solution with acetonitrile to prepare working solutions at concentrations of 0.1, 1, 10, and 100 µg/mL.[5]
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the ²H₆-Maraviroc stock solution with acetonitrile to obtain a final concentration of 10 ng/mL.[5]
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human K₂EDTA plasma with the appropriate Maraviroc working solutions to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human K₂EDTA plasma at four concentration levels:
3. Sample Preparation (Protein Precipitation)
-
To a 96-well plate, add 50 µL of plasma sample (calibration standard, QC, or unknown).
-
Add 50 µL of the internal standard spiking solution (10 ng/mL ²H₆-Maraviroc in acetonitrile) to each well.[5]
-
Vortex the plate for approximately 3 minutes to precipitate proteins.
-
Centrifuge the plate for 30 minutes at approximately 1480 x g to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.[5]
4. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Gradient: A gradient elution from 20% to 50% mobile phase B is utilized.[5]
-
Flow Rate: As appropriate for the UPLC system.
-
Column Temperature: Ambient[5]
-
-
Mass Spectrometry (MS):
Results and Discussion
The performance of the method was evaluated according to FDA guidelines for bioanalytical method validation. The following tables summarize the quantitative data obtained.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analytical Range | 0.5 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) quadratic regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ | 0.5 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Low QC | 1.5 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Mid QC | 50 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| High QC | 850 | ≤ 5.98% | ≤ 5.38% | ≤ 8.44% | ≤ 10.2% |
| Data adapted from Emory et al. (2014).[1][5] |
Table 3: Stability and Matrix Effect
| Parameter | Result |
| Matrix Effect | Similar matrix effects were observed for Maraviroc and its deuterated internal standard, indicating effective compensation.[1] |
| Stability | Maraviroc was found to be stable under various conditions including freeze-thaw cycles and storage.[1][2] |
| Extraction Recovery | The protein precipitation method provides consistent and high recovery.[4] |
This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Maraviroc in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the simple protein precipitation protocol allows for rapid sample processing. The method has been validated over a wide linear range and demonstrates excellent performance in terms of precision, accuracy, and stability. This protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies in a clinical or research setting.[1][5]
References
- 1. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application of Maraviroc-d6 in Pharmacokinetic and Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV-1 infection. It functions by blocking the human chemokine receptor CCR5, which is essential for the most common strains of HIV to enter human cells.[1][2] Accurate and precise quantification of Maraviroc in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies. Maraviroc-d6, a deuterated analog of Maraviroc, serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and robustness of the analytical method.[5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioequivalence studies of Maraviroc.
Pharmacokinetic Profile of Maraviroc
Maraviroc is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) achieved within 0.5 to 4.0 hours.[6] The pharmacokinetics of Maraviroc are not dose-proportional.[7] The absolute bioavailability of a 100 mg dose is approximately 23%, which increases to 33% at a 300 mg dose.[7] Maraviroc is approximately 76% bound to human plasma proteins.[7] The drug is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[8][9] The terminal half-life of Maraviroc at steady state is between 14 and 18 hours.[7]
Table 1: Summary of Maraviroc Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 0.5 - 4.0 hours | [6] |
| Absolute Bioavailability (100 mg dose) | 23% | [7] |
| Absolute Bioavailability (300 mg dose) | 33% | [7] |
| Protein Binding | ~76% | [7] |
| Terminal Half-life (steady state) | 14 - 18 hours | [7] |
| Primary Metabolism Pathway | CYP3A4 | [8][9] |
Application of this compound in Bioanalytical Methods
This compound is the internal standard of choice for the quantification of Maraviroc in biological samples due to its chemical and physical similarity to the analyte. Its use in LC-MS/MS methods significantly improves the precision and accuracy of the assay.
Experimental Protocol: Quantification of Maraviroc in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is a representative example based on published methodologies.[3][10]
1. Materials and Reagents:
-
Maraviroc analytical standard
-
This compound (internal standard)
-
Human plasma (K2 EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Maraviroc Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Maraviroc from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maraviroc: Precursor ion (m/z) → Product ion (m/z) (e.g., 515.3 → 108.1)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 521.3 → 114.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Maraviroc to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of Maraviroc in QC and unknown samples from the calibration curve.
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [3][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% | 0.5 ng/mL | [3][10] |
| Intra- and Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [3][10] |
| Intra- and Inter-assay Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | < 10% | [3][10] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Consistent between Maraviroc and this compound | [3] |
| Recovery | Consistent, precise, and reproducible | > 85% | [11][12] |
Protocol for a Maraviroc Bioequivalence Study
The following protocol is based on the FDA's draft guidance for Maraviroc.[13]
1. Study Design:
-
Type: Single-dose, two-treatment, two-period, crossover in vivo study.[13]
-
Condition: Fasting.[13]
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects.[13]
-
Dosage Strength: 300 mg Maraviroc.[13]
2. Study Conduct:
-
Screen and enroll a sufficient number of healthy volunteers.
-
Randomly assign subjects to one of two treatment sequences (Test product then Reference product, or Reference product then Test product).
-
Administer a single 300 mg oral dose of the assigned Maraviroc formulation with a standardized volume of water after an overnight fast of at least 10 hours.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose).
-
Process blood samples to obtain plasma and store frozen at -70°C or below until analysis.
-
A washout period of at least 7-10 half-lives of Maraviroc (e.g., 7-10 days) should separate the two treatment periods.
-
In the second period, administer the alternate formulation to each subject and repeat the blood sampling schedule.
3. Bioanalytical Sample Analysis:
-
Analyze all plasma samples for Maraviroc concentration using a validated LC-MS/MS method with this compound as the internal standard, as described in the protocol above.
4. Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for each subject for both the test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
-
Perform a statistical analysis on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.
-
The test and reference products are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) fall within the acceptance range of 80.00% to 125.00%.[14]
Visualizations
Caption: Workflow for a Maraviroc Bioequivalence Study.
Caption: LC-MS/MS Sample Preparation Protocol.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Maraviroc in pharmacokinetic and bioequivalence studies. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods ensures high-quality data, which is essential for regulatory submissions and drug development decisions. The protocols and information provided herein offer a comprehensive guide for researchers and scientists involved in the clinical development of Maraviroc.
References
- 1. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Advancing Virtual Bioequivalence for Orally Administered Drug Products: Methodology, Real-World Applications and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Maraviroc using Maraviroc-d6
Introduction
Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists. It is utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection, specifically against CCR5-tropic strains.[1][2] Maraviroc functions by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor on host cells, thereby preventing viral entry.[3] Therapeutic drug monitoring (TDM) of Maraviroc is crucial to ensure optimal drug exposure, manage drug-drug interactions, and evaluate the relationship between plasma concentrations and treatment response. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma, utilizing its deuterated stable isotope, Maraviroc-d6, as an internal standard.
Mechanism of Action
Maraviroc is a non-competitive, allosteric inhibitor of the CCR5 receptor.[1][4] The entry of CCR5-tropic HIV-1 into a host cell, such as a T-lymphocyte or macrophage, is a multi-step process. Initially, the viral envelope protein gp120 binds to the primary CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1] Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops of CCR5.[1][3] This altered conformation prevents the recognition and binding of the gp120 V3 loop, effectively blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1]
Figure 1: Simplified signaling pathway of Maraviroc's mechanism of action.
Quantitative Analysis using LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to Maraviroc, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing. This results in high accuracy and precision in the quantification of Maraviroc in complex biological matrices like plasma.
Assay Performance Characteristics
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc in human plasma using an isotopically-labeled internal standard.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [5] |
| Regression Model | Weighted 1/x² quadratic | [5] |
| Inter-assay Precision (%CV) | ≤ 5.38% | [5] |
| Intra-assay Precision (%CV) | ≤ 5.98% | [5] |
| Inter-assay Accuracy (%DEV) | ≤ 10.2% | [5] |
| Intra-assay Accuracy (%DEV) | ≤ 8.44% | [5] |
| Mean Recovery | 89.1% | [6] |
Experimental Protocol: Quantification of Maraviroc in Human Plasma
This protocol outlines a typical procedure for the analysis of Maraviroc in human plasma samples for therapeutic drug monitoring.
Materials and Reagents
-
Maraviroc analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Maraviroc stock solution.
-
Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown patient samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add the internal standard working solution (e.g., 500 µL of this compound in acetonitrile) to each tube.[6]
-
Vortex mix the samples vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex mix and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| LC System | Waters ACQUITY UPLC I-CLASS or similar | [7] |
| Column | Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or similar | [5] |
| Column Temperature | 50 °C | [7] |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.4 mL/min | [7] |
| Injection Volume | 5-10 µL | |
| Gradient Elution | A suitable gradient to separate Maraviroc from matrix components. For example, a gradient from 20% to 95% Mobile Phase B.[5] | |
| Mass Spectrometry | ||
| Mass Spectrometer | SCIEX TRIPLE QUAD™ 5500 or similar | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7][8] |
| MRM Transitions | Maraviroc: To be optimized (e.g., m/z 515.3 → 388.2); this compound: To be optimized (e.g., m/z 521.3 → 394.2) | |
| Dwell Time | 50 ms | [7] |
Data Analysis
-
Integrate the peak areas for Maraviroc and this compound for each sample.
-
Calculate the peak area ratio of Maraviroc to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Maraviroc in the QC and unknown patient samples.
Figure 2: A typical experimental workflow for the therapeutic drug monitoring of Maraviroc.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of Maraviroc in human plasma. This enables clinicians and researchers to accurately assess drug exposure, which is critical for optimizing treatment efficacy and minimizing potential toxicities in patients with HIV-1 infection.
References
- 1. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc Therapy and CCR5 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maraviroc Sample Extraction Using Maraviroc-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Maraviroc from human plasma samples for quantitative analysis, utilizing Maraviroc-d6 as a stable isotope-labeled internal standard. The methodologies described are based on established bioanalytical techniques and are suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.
Introduction
Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists. It is used in the treatment of HIV-1 infection. Accurate and precise quantification of Maraviroc in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for mass spectrometry-based quantification as it corrects for variability in sample preparation and instrument response.
This document outlines two common and effective sample extraction techniques: Protein Precipitation and Solid-Phase Extraction (SPE) . Both methods are widely used in bioanalytical laboratories and offer distinct advantages depending on the specific requirements of the assay, such as sample throughput, required sensitivity, and the complexity of the sample matrix.
Mechanism of Action: Maraviroc and CCR5 Signaling
Maraviroc is a selective, slowly reversible antagonist of the C-C chemokine receptor type 5 (CCR5), which is a coreceptor used by the most common strains of HIV-1 to enter host CD4+ T-cells. By binding to CCR5, Maraviroc allosterically inhibits the interaction between the viral glycoprotein gp120 and the host cell coreceptor, thereby preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This action effectively blocks the entry of CCR5-tropic HIV-1 into the cell.
Figure 1. Maraviroc's mechanism of action in blocking HIV-1 entry.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Maraviroc in human plasma using LC-MS/MS with this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Linearity Range | 0.5 - 1000 ng/mL[1] | 1 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 1 ng/mL |
| Inter-assay Precision (%CV) | ≤ 5.38%[1] | < 15% |
| Intra-assay Precision (%CV) | ≤ 5.98%[1] | < 15% |
| Inter-assay Accuracy (%DEV) | ≤ 10.2%[1] | ± 15% |
| Intra-assay Accuracy (%DEV) | ≤ 8.44%[1] | ± 15% |
| Mean Recovery | > 85%[2] | > 90% |
Experimental Protocols
Protein Precipitation Method
This method is rapid, simple, and suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Materials and Reagents:
-
Human plasma (K2 EDTA)
-
Maraviroc reference standard
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
Sample evaporator (optional)
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a series of Maraviroc working solutions by diluting a stock solution with methanol or acetonitrile.
-
Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water) and vortex to dissolve the residue.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
-
Figure 2. Protein Precipitation Workflow for Maraviroc Extraction.
Solid-Phase Extraction (SPE) Method
SPE provides a cleaner extract compared to protein precipitation by removing more matrix components, which can reduce ion suppression in the mass spectrometer and improve assay sensitivity.
Materials and Reagents:
-
Human plasma (K2 EDTA)
-
Maraviroc reference standard
-
Maraviro-d6 internal standard stock solution
-
Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for sample pre-treatment)
-
SPE vacuum manifold
-
Calibrated pipettes
-
Vortex mixer
-
Sample evaporator
Protocol:
-
Preparation of Standards and QCs:
-
Prepare calibration standards and QC samples in blank human plasma as described in the protein precipitation protocol.
-
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma sample, standard, or QC into a clean tube.
-
Add 20 µL of this compound internal standard working solution and vortex.
-
Dilute the plasma sample 1:1 with an acidic solution (e.g., 4% phosphoric acid in water) to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under high vacuum for 1-2 minutes to remove excess wash solvent.
-
-
Elution:
-
Place clean collection tubes or a 96-well plate inside the manifold.
-
Elute Maraviroc and this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase.
-
-
Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
References
Application Note: Optimal Mass Spectrometry Parameters for the Detection of Maraviroc-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maraviroc is an antiretroviral drug belonging to the class of CCR5 receptor antagonists, used in the treatment of HIV-1 infection.[1][2][3] Accurate quantification of Maraviroc in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This document outlines the optimized mass spectrometry parameters and a detailed protocol for the sensitive and accurate detection of Maraviroc and its deuterated internal standard, Maraviroc-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the optimal detection of Maraviroc and this compound. These parameters have been compiled from validated methods in the scientific literature.[5]
| Parameter | Maraviroc | This compound (Internal Standard) | Reference |
| Parent Ion (m/z) | 514.5 (or 515.5 for 13C isotope) | 520.6 | [5] |
| Product Ion (m/z) | 390.2 | 389.1 | [5] |
| Declustering Potential (V) | 86 | 80 | [5] |
| Collision Energy (V) | 29 | 29 | [5] |
| Collision Cell Exit Potential (V) | 10 | 10 | [5] |
Experimental Protocol: Quantification of Maraviroc in Human Plasma
This protocol details a validated method for the quantification of Maraviroc in human plasma using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Maraviroc analytical standard
-
This compound (or other isotopically labeled Maraviroc) internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Sample Preparation: Protein Precipitation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Maraviroc into blank human plasma.
-
Internal Standard Addition: To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add an appropriate volume of this compound internal standard solution in acetonitrile.
-
Protein Precipitation: Add 700 µL of acetonitrile containing the internal standard to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 20,000 x g for 15 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[8]
Liquid Chromatography Parameters
-
Column: Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm particle size[5]
-
Mobile Phase A: Water with 0.05% formic acid and 5mM ammonium formate[8]
-
Mobile Phase B: Acetonitrile with 0.05% formic acid[8]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL[8]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-1.5 min: Gradient to 30% B
-
1.5-4.5 min: Gradient to 70% B
-
4.5-7.5 min: Gradient to 100% B
-
7.5-10 min: Hold at 100% B
-
Followed by a re-equilibration step at initial conditions.[8]
-
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C[6]
Data Analysis and Validation
-
Quantification: The concentration of Maraviroc in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (1/x²) linear regression is commonly used.[5]
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[4][5]
Visualizations
Maraviroc Mechanism of Action
Caption: Maraviroc blocks HIV-1 entry by binding to the CCR5 co-receptor.
Experimental Workflow for this compound Detection
Caption: Workflow for the extraction and analysis of Maraviroc from plasma.
References
- 1. Development and application of a simple LC-MS method for the determination of plasma maraviroc concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cri.utsw.edu [cri.utsw.edu]
- 8. Mass spectrometry imaging of hair identifies daily maraviroc adherence in HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation of Maraviroc and its Deuterated Analog, Maraviroc-d6, for Pharmacokinetic and Bioanalytical Studies
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the CCR5 antagonist Maraviroc and its stable isotope-labeled internal standard, Maraviroc-d6, in human plasma. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in HIV-1 treatment and prevention strategies. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a validated framework for high-throughput analysis in research and clinical settings.
Introduction
Maraviroc is a key antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, effectively preventing the entry of CCR5-tropic HIV-1 into host cells.[1][2] To accurately assess its pharmacokinetic profile, efficacy, and patient adherence, a reliable and sensitive analytical method is required to quantify Maraviroc concentrations in biological matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample processing and matrix effects.[1][3] This document provides a detailed protocol for the chromatographic separation and quantification of Maraviroc and this compound.
Experimental Protocols
Sample Preparation (Human Plasma)
A straightforward protein precipitation method is employed for the extraction of Maraviroc and this compound from human plasma.
Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
This compound internal standard spiking solution (e.g., 10 ng/mL in acetonitrile)
-
Human plasma (K2 EDTA)
Protocol:
-
To 100 µL of human plasma sample, standard, or quality control (QC), add the internal standard spiking solution containing this compound.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at 10,000 RPM for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
Chromatographic Conditions
A reverse-phase ultra-performance liquid chromatography (UPLC) system is utilized for the separation. The conditions provided below are a representative method synthesized from published literature.[1][3][4]
| Parameter | Specification |
| Chromatography System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or Agilent Poroshell 120, EC-C18, 2.1 x 100 mm, 2.7 µm[1][3] |
| Mobile Phase A | Water with 0.05% formic acid and 5mM ammonium formate[3] |
| Mobile Phase B | Acetonitrile with 0.05% formic acid[3] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-10 µL |
| Gradient Elution | See Table 2 for a typical gradient profile. |
Table 2: Representative Gradient Elution Profile [3]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 95 | 5 |
| 0.5 - 1.5 | Gradient to 70 | Gradient to 30 |
| 1.5 - 4.5 | Gradient to 30 | Gradient to 70 |
| 4.5 - 7.5 | Gradient to 0 | Gradient to 100 |
| 7.5 - 10.0 | 0 | 100 |
| 10.1 - 14.0 | 95 | 5 (Re-equilibration) |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Specification |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 3 for precursor and product ions. |
Table 3: MRM Transitions for Maraviroc and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Maraviroc | 515.3 | 388.2 |
| This compound | 521.3 | 394.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Presentation and Performance
The chromatographic method effectively separates Maraviroc from its deuterated internal standard, this compound. Due to the isotopic labeling, the retention times are expected to be very similar, with this compound typically eluting slightly earlier. The primary purpose of the chromatography is to separate the analytes from endogenous matrix components.
Table 4: Method Validation Summary (Representative Data) [1]
| Parameter | Result |
| Analytical Measuring Range | 0.5 - 1000 ng/mL |
| Calibration Curve Regression | Weighted (1/x²) quadratic |
| Inter-assay Precision (%CV) | ≤ 5.38% |
| Intra-assay Precision (%CV) | ≤ 5.98% |
| Inter-assay Accuracy (%DEV) | ≤ 10.2% |
| Intra-assay Accuracy (%DEV) | ≤ 8.44% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Maraviroc.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Maraviroc in human plasma, utilizing this compound as an effective internal standard. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in the study of Maraviroc pharmacokinetics and clinical monitoring. The validation data demonstrates that the method is precise and accurate over a clinically relevant concentration range.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Durability and Effectiveness of Maraviroc-Containing Regimens in HIV-1-Infected Individuals with Virological Failure in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging of hair identifies daily maraviroc adherence in HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Maraviroc Bioanalysis with Maraviroc-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Maraviroc using its deuterated internal standard, Maraviroc-d6.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of Maraviroc.
Problem: Inconsistent or Drifting this compound Internal Standard (IS) Response
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to fluctuating IS response. Ensure consistent vortexing times, complete protein precipitation, and accurate pipetting.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS.
-
IS Stability: this compound may be unstable under certain storage or experimental conditions.
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can affect the IS signal.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting inconsistent internal standard response.
Problem: Poor Recovery of Maraviroc and/or this compound
Possible Causes and Solutions:
-
Suboptimal Extraction Method: The chosen sample preparation method (e.g., protein precipitation) may not be efficient for extracting Maraviroc from the matrix.
-
Incorrect pH: The pH of the extraction solvent can significantly impact the recovery of Maraviroc, which is a basic compound.
-
Insufficient Solvent Volume or Mixing: Inadequate solvent volume or mixing can lead to incomplete extraction.
Recommended Actions:
-
Optimize Extraction Solvent: Experiment with different organic solvents (e.g., acetonitrile, methanol) and acidification (e.g., with formic acid) to improve recovery.
-
Evaluate Alternative Extraction Techniques: Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for potentially cleaner extracts and higher recovery.
-
Ensure Thorough Mixing: Increase vortexing time or use a mechanical shaker to ensure efficient extraction.
Problem: Significant Ion Suppression or Enhancement
Possible Causes and Solutions:
-
Co-eluting Phospholipids: Phospholipids from plasma are a major cause of ion suppression in electrospray ionization (ESI).[1][2]
-
Insufficient Chromatographic Separation: If Maraviroc and/or this compound co-elute with matrix components, their ionization will be affected.
-
High Analyte Concentration: At high concentrations, competition for ionization can lead to non-linear responses.
Mitigation Strategies:
-
Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE® or Phree™ plates.[3][4]
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., a phenyl-hexyl column) to improve separation from interfering matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a chromatographic shift between Maraviroc and this compound?
This is likely due to the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column.[5][6][7] This can be problematic if the two compounds elute into regions of different matrix effects, potentially compromising the accuracy of quantification.[5][6]
Q2: Can I use a single protein precipitation step for Maraviroc analysis in plasma?
Yes, a single protein precipitation (PPT) step is often used for Maraviroc bioanalysis and can provide adequate results, especially for high-concentration samples.[8] However, for lower concentration levels or when significant matrix effects are observed, a more rigorous sample cleanup method like LLE or SPE is recommended to remove interfering substances, particularly phospholipids.[4][9]
Q3: What are the expected recovery and matrix effect values for Maraviroc analysis?
The following table summarizes typical recovery and matrix effect data for Maraviroc using a protein precipitation method with acetonitrile.
| Analyte | Matrix | Mean Recovery (%) | Mean Matrix Effect (%) |
| Maraviroc | Plasma | >94 | Not specified |
| This compound | Plasma | >94 | Not specified |
Data from Fayet et al., 2014, for pigtail macaque plasma. While not human plasma, it provides a relevant estimate.[8]
Q4: How can I assess the extent of matrix effects in my assay?
A common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.
Matrix Effect Assessment Workflow:
Caption: A workflow diagram for the assessment of matrix effects.
Experimental Protocols
Detailed Methodology for Protein Precipitation of Maraviroc from Plasma
This protocol is adapted from the method described by Fayet et al. (2014).[8]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each sample.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to higher potential for matrix effects.[4] | Variable, can be lower than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | More labor-intensive and requires larger volumes of organic solvents. | Generally higher than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, reducing matrix effects significantly.[9] | More complex, requires method development, and is more expensive. | High and reproducible. |
| Phospholipid Removal Plates | Specific sorbents that selectively remove phospholipids. | Simple and effective at removing a major source of ion suppression.[1][3] | Higher cost than simple PPT. | High for the analyte of interest. |
This technical support guide provides a starting point for troubleshooting matrix effects in Maraviroc bioanalysis. For more complex issues, further method development and optimization will be necessary.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in the LC-MS/MS analysis of Maraviroc
Welcome to the technical support center for the LC-MS/MS analysis of Maraviroc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Maraviroc?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids, proteins from plasma) interfere with the ionization of the target analyte, Maraviroc, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5]
Q2: How can I determine if ion suppression is affecting my Maraviroc analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[2][3] This involves infusing a constant flow of Maraviroc solution into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of Maraviroc indicates the presence of co-eluting, suppressing agents.[3] Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to the response in a pure solvent.[4][6]
Q3: What are the most common sources of ion suppression in plasma samples for Maraviroc analysis?
A3: In biological matrices like plasma, the primary sources of ion suppression are phospholipids, salts, and proteins.[2] These components can co-elute with Maraviroc and compete for ionization, leading to a reduced signal.
Q4: Can the choice of internal standard help mitigate ion suppression?
A4: Yes, using a stable isotope-labeled (SIL) internal standard of Maraviroc is highly recommended.[1][7][8] An SIL internal standard co-elutes with Maraviroc and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Maraviroc.
Problem 1: Low Maraviroc signal intensity or poor sensitivity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6]
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all suppressing agents.[2][9] Methods often use acetonitrile for precipitation.[7][8]
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach involves using a mixture of methylene chloride and hexane.[10]
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[1][2] Different sorbents can be tested to find the optimal one for Maraviroc and the specific matrix.
-
-
Optimize Chromatography: Modify the LC method to separate Maraviroc from the co-eluting interferences.[1]
-
Sample Dilution: If the Maraviroc concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus minimize ion suppression.[4]
-
Problem 2: Inconsistent and irreproducible results for Maraviroc quantification.
-
Possible Cause: Variable ion suppression between samples.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL internal standard is crucial for correcting variability in ion suppression.[1][7][8]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in the same biological matrix as your study samples.[1] This ensures that the standards and samples are affected by the matrix in a similar way.
-
Evaluate Different Lots of Matrix: Assess matrix effects across at least five independent lots of the biological matrix to ensure the method is robust.[7]
-
Experimental Protocols
Below are summarized experimental protocols from validated LC-MS/MS methods for Maraviroc analysis.
Table 1: Sample Preparation Methodologies
| Parameter | Method 1 | Method 2 |
| Technique | Protein Precipitation | Liquid-Liquid Extraction |
| Matrix | Human Plasma | Human Plasma |
| Procedure | To the plasma sample, add acetonitrile containing an isotopically-labeled internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant to dryness and reconstitute.[7][8] | To the plasma sample, add 0.2 M ammonium acetate and a mixture of methylene chloride/hexane (50:50, v/v) containing the internal standard. Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute.[10] |
| Internal Standard | Isotopically-labeled Maraviroc (e.g., 2H6-Maraviroc)[7] | A-86093[10] |
Table 2: LC-MS/MS Parameters
| Parameter | Method 1 | Method 2 |
| LC Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm | SunFire C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase | Gradient elution with acetonitrile and water-based mobile phases. | Isocratic and gradient elution with a mixture of 0.1 mM EDTA in 0.1% acetic acid, acetonitrile, and methanol.[10] |
| Mass Spectrometer | API 4000 | Micromass ZQ-2000 |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+)[10] |
| Detection Mode | Selected Reaction Monitoring (SRM) | Selected-Ion Recording (SIR)[10] |
Visual Guides
The following diagrams illustrate key workflows for addressing ion suppression.
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Comparison of sample preparation techniques for cleanliness.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. files.core.ac.uk [files.core.ac.uk]
Investigating potential isotopic back-exchange of Maraviroc-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc-d6. The following information addresses potential issues related to isotopic back-exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Maraviroc, a selective antagonist of the CCR5 receptor used in HIV therapy.[1][2] In research, this compound is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of stable heavy isotopes like deuterium allows for differentiation from the unlabeled drug, improving the accuracy of quantification.[1][3]
Q2: What is isotopic back-exchange and why is it a concern for this compound?
Isotopic back-exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix.[3][4] For this compound, this would mean the conversion of the deuterated molecule back to a lighter, unlabeled or partially labeled form. This can compromise the accuracy of quantitative analyses where this compound is used as an internal standard, as it would alter the expected mass-to-charge ratio and signal intensity.
Q3: Where are the deuterium atoms located on the this compound molecule?
The exact position of the six deuterium atoms on the this compound molecule is on the isopropyl group of the triazole ring. This information is critical for assessing the likelihood of back-exchange, as the stability of the C-D bond can be influenced by its chemical environment.
Q4: Under what conditions is isotopic back-exchange more likely to occur?
Factors that can promote the exchange of hydrogen and deuterium atoms include:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is typically at its minimum around pH 2.5.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]
-
Catalysts: The presence of acid, base, or metal catalysts can facilitate the exchange of even non-exchangeable hydrogen atoms.[3][4]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the back-exchange reaction.
Q5: How can I detect if my this compound is undergoing back-exchange?
Isotopic back-exchange can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: An increase in the abundance of ions corresponding to Maraviroc with fewer than six deuterium atoms (e.g., d5, d4) and a corresponding decrease in the d6 signal would indicate back-exchange.
-
NMR Spectroscopy: 1H NMR can be used to detect the appearance of proton signals at positions that should be deuterated. Conversely, 2H NMR would show a decrease in the deuterium signal.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks corresponding to lower deuteration states (e.g., d5, d4) in mass spectrometry. | Isotopic back-exchange of this compound. | - Optimize pH: Adjust the pH of your sample and mobile phase to be as close to neutral as possible, or to the pH minimum for exchange if compatible with your assay (around pH 2.5).[4][5]- Control Temperature: Maintain low temperatures during sample preparation and analysis to minimize exchange rates.[5]- Solvent Selection: If possible, use aprotic solvents for sample storage and reconstitution. |
| Decreased signal intensity of the this compound internal standard over time. | Gradual back-exchange during sample storage or repeated analysis. | - Fresh Preparations: Prepare working solutions of this compound fresh daily.- Storage Conditions: Store stock solutions in aprotic solvents at low temperatures (-20°C or below).- Limit Exposure: Minimize the time samples are exposed to aqueous environments and elevated temperatures. |
| Inconsistent quantification results across different batches of analysis. | Variability in the extent of back-exchange between analytical runs. | - Standardize Protocols: Ensure consistent timing, temperature, and pH across all experimental steps for all samples and standards.- System Suitability: Include a quality control sample to monitor the stability of the internal standard throughout the analytical run. |
Quantitative Data Summary
The following table provides a hypothetical example of data from an experiment investigating the stability of this compound under different pH conditions.
| Condition | Incubation Time (hours) | % this compound Remaining | % Maraviroc-d5 Formed | % Maraviroc-d4 Formed |
| pH 2.5 | 24 | 99.5 | 0.4 | 0.1 |
| pH 7.4 | 24 | 98.2 | 1.5 | 0.3 |
| pH 9.0 | 24 | 95.1 | 4.2 | 0.7 |
This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability by LC-MS
Objective: To determine the extent of isotopic back-exchange of this compound under specific experimental conditions.
Materials:
-
This compound
-
Maraviroc (unlabeled standard)
-
Buffers of varying pH (e.g., pH 2.5, 7.4, 9.0)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-aqueous solvent (e.g., DMSO or ACN).
-
Prepare working solutions by diluting the stock solution in the buffers of interest (pH 2.5, 7.4, and 9.0) to a final concentration of 1 µg/mL.
-
Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 4, 8, 12, and 24 hours).
-
-
LC-MS Analysis:
-
At each time point, inject an aliquot of the incubated sample onto the LC-MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to achieve separation of Maraviroc.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 500-530 to observe the isotopic cluster of this compound and its potential back-exchanged products.
-
Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the specific m/z values for this compound, -d5, -d4, etc.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of this compound and its potential back-exchanged products.
-
Calculate the peak areas for each species at each time point.
-
Determine the percentage of each species relative to the total area of all Maraviroc-related peaks.
-
Plot the percentage of this compound remaining over time for each condition.
-
Visualizations
Caption: Conceptual pathway of this compound isotopic back-exchange.
Caption: Workflow for assessing this compound isotopic stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maraviroc - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometer Settings for Maraviroc-d6 Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the sensitive quantification of Maraviroc using its deuterated internal standard, Maraviroc-d6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for analyzing Maraviroc in plasma?
A1: A widely used and effective method is protein precipitation.[1][2][3] This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing Maraviroc and this compound can be collected for analysis.[1][4] For enhanced cleanliness, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[1][5]
Q2: Which ionization mode and polarity are best suited for Maraviroc and this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the recommended method for analyzing Maraviroc and its deuterated internal standard.[1][2][6]
Q3: What are the typical mass transitions (MRM) for Maraviroc and this compound?
A3: The protonated parent ions [M+H]⁺ are monitored in the first quadrupole (Q1) and specific product ions are monitored in the third quadrupole (Q3). A common challenge with Maraviroc is its high signal intensity, which can lead to detector saturation. To circumvent this, monitoring the ¹³C isotope of the parent ion is a viable strategy.[1]
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Maraviroc | 515.5 ([¹³C M+H]⁺) | 390.2 |
| This compound | 520.6 ([M+H]⁺) | 389.1 |
Q4: What are some general tips to improve the sensitivity of my mass spectrometer?
A4: Several factors can influence the sensitivity of a mass spectrometer.[7] Key areas to focus on include:
-
Ion Source Optimization: Fine-tuning parameters like ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) can significantly impact ionization efficiency.[1][7]
-
Sample Preparation: A clean sample is crucial. Efficient sample preparation reduces matrix effects, where other components in the sample co-eluting with the analyte can suppress its ionization.[4][8]
-
Chromatographic Separation: Good chromatographic resolution separates Maraviroc from potential interferences, leading to a better signal-to-noise ratio.[8]
-
Instrument Calibration and Maintenance: Regular calibration and maintenance ensure the instrument is performing optimally.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of your mass spectrometer settings for this compound analysis.
Low Signal Intensity or Poor Sensitivity
Problem: The signal for Maraviroc and/or this compound is weak or undetectable.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Ion Source Parameters | Infuse a standard solution of Maraviroc directly into the mass spectrometer to optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, collision).[1] |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation of Maraviroc and this compound in the positive ion mode.[1][9] |
| Matrix Effects | The presence of endogenous components in the biological matrix can suppress the ionization of the analytes.[8] Improve sample cleanup by employing techniques like solid-phase extraction (SPE) or ensure complete protein precipitation. Diluting the sample may also mitigate matrix effects. |
| Incorrect Mass Transitions | Verify that the correct precursor and product ions for both Maraviroc and this compound are being monitored.[1] |
| Instrument Contamination | A dirty ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
High Background Noise
Problem: The baseline in the chromatogram is noisy, making it difficult to accurately integrate the peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives.[1] Filter all mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.[8] |
| Inadequate Sample Cleanup | Improve the sample preparation method to remove more of the matrix components that can contribute to background noise.[4] |
| Electronic Noise | Ensure the mass spectrometer and associated electronics are properly grounded and shielded from sources of electrical interference. |
Inconsistent Results
Problem: The peak areas or retention times for Maraviroc and this compound are not reproducible between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Unstable Spray in the Ion Source | Check for blockages in the spray needle or inconsistent solvent delivery from the LC pump. The spray should be visibly stable and consistent. |
| Fluctuations in Source Temperature or Gas Flows | Ensure that the temperature and gas flow controllers are functioning correctly and providing stable outputs. |
| Chromatographic Issues | Poorly packed or aging LC columns can lead to retention time shifts. Ensure the column is properly equilibrated before each injection and replace it if necessary.[10] |
| Sample Degradation | Maraviroc may be susceptible to degradation under certain conditions.[9][10] Investigate the stability of the analyte in the prepared samples and at the temperature of the autosampler. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following table summarizes a set of typical starting parameters for an LC-MS/MS method for Maraviroc and this compound. These should be optimized for your specific instrumentation.[1]
| Parameter | Value |
| Liquid Chromatography | |
| Column | Waters BEH C8, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, increase to 50% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Instrument | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 600 °C |
| Curtain Gas | 35 psi |
| Gas 1 (Nebulizer Gas) | 40 psi |
| Gas 2 (Turbo Gas) | 40 psi |
| Collision Gas (CAD) | 6 psi |
| Dwell Time | 50 ms |
| Analyte-Specific Parameters | |
| Maraviroc | |
| Declustering Potential (DP) | 86 V |
| Collision Energy (CE) | 29 V |
| Collision Cell Exit Potential (CXP) | 10 V |
| This compound | |
| Declustering Potential (DP) | 80 V |
| Collision Energy (CE) | 29 V |
| Collision Cell Exit Potential (CXP) | 10 V |
Visualizations
Caption: Experimental workflow for Maraviroc analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS-MS method for quantitative determination of maraviroc (UK-427,857) in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry imaging of hair identifies daily maraviroc adherence in HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
Resolving chromatographic interference in Maraviroc quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding chromatographic interference during the quantification of Maraviroc.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of Maraviroc.
Question 1: An unknown peak is co-eluting with my Maraviroc peak. How can I resolve this interference?
Answer:
Co-elution is a common issue in chromatographic analysis. Here is a systematic approach to identify and resolve the interference:
-
Confirm Interference: First, confirm that the interference is not an artifact. Inject a blank sample (matrix without analyte) and a pure Maraviroc standard solution. If the peak is present in the blank, it may be a contaminant from the solvent, sample preparation process, or the analytical system itself.
-
Optimize Chromatographic Conditions: If the interference is not from the system, modifying the chromatographic parameters is the most effective approach.
-
Modify Mobile Phase Gradient: Adjusting the solvent gradient can change the elution profile of compounds. A shallower gradient can increase the separation between closely eluting peaks.
-
Change Mobile Phase Composition: Altering the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can significantly impact selectivity and resolve co-eluting peaks.
-
Select a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column) offers an alternative separation mechanism.
-
-
Adjust Mass Spectrometry Parameters (for LC-MS/MS): If using mass spectrometry, you can often resolve interference even if chromatographic separation is incomplete.
-
Select Specific Transitions: Use Multiple Reaction Monitoring (MRM) and select precursor-to-product ion transitions that are highly specific to Maraviroc and its internal standard. This can minimize the contribution of interfering substances to the signal.
-
Question 2: I am observing significant matrix effects, such as ion suppression or enhancement, in my plasma samples. What steps can I take to mitigate this?
Answer:
Matrix effects are caused by components of the sample matrix (e.g., salts, phospholipids in plasma) that interfere with the ionization of the target analyte in the mass spectrometer source.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples like plasma. It can selectively isolate Maraviroc while removing a large portion of matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, separating the drug from water-soluble matrix components.
-
Protein Precipitation (PPT): While simple and fast, PPT is less clean than SPE or LLE and may result in more significant matrix effects. If using PPT, ensure optimal precipitation and centrifugation conditions.
-
-
Chromatographic Separation: Ensure that Maraviroc is chromatographically separated from the bulk of the matrix components, especially phospholipids, which often elute in the middle of a typical reversed-phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Maraviroc-d6) is the best way to compensate for matrix effects. Since the SIL-IS is chemically identical to Maraviroc, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common sources of interference in Maraviroc analysis?
Answer:
Common sources of interference in Maraviroc quantification include:
-
Endogenous Matrix Components: Substances naturally present in the biological matrix, such as phospholipids, salts, and proteins, can cause matrix effects and co-eluting peaks.
-
Metabolites: Maraviroc is metabolized in the body, and its metabolites may have similar chemical structures and chromatographic behavior, leading to potential interference.
-
Co-administered Drugs: Patients are often on multiple medications. Other drugs or their metabolites can co-elute with Maraviroc, especially if they are not baseline separated.
-
Contaminants: Contamination can be introduced from collection tubes, solvents, or lab equipment during sample preparation.
FAQ 2: Which analytical technique is recommended for quantifying Maraviroc in clinical samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Maraviroc. This technique offers high sensitivity, allowing for the measurement of low concentrations of the drug, and high specificity, which minimizes the risk of interference from other compounds due to its use of specific mass transitions. While HPLC with UV detection has been used, it may lack the required sensitivity and selectivity for complex biological matrices.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example for extracting Maraviroc from human plasma.
-
Sample Pre-treatment: To a 200 µL plasma sample, add 25 µL of an internal standard working solution (e.g., this compound).
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Maraviroc and the internal standard from the cartridge using 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Table 1: Example Chromatographic Conditions for Maraviroc Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Example Mass Spectrometry Parameters for Maraviroc Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Maraviroc | 514.3 | 197.1 |
| This compound (IS) | 520.3 | 197.1 |
Visualizations
Caption: A logical workflow for troubleshooting chromatographic interference.
Caption: A typical experimental workflow for Maraviroc bioanalysis.
Caption: Relationship between Maraviroc and potential sources of interference.
Technical Support Center: Optimizing Maraviroc Assays with Maraviroc-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of assays utilizing Maraviroc-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is a deuterium-labeled analog of Maraviroc. It is commonly used as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Maraviroc in biological samples such as plasma, urine, and cerebrospinal fluid.[1][2][3] The stable isotope-labeled internal standard helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the measurement.[4][5]
Q2: What is the primary analytical technique for quantifying Maraviroc using this compound?
The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of Maraviroc, especially in samples from topical administration routes.[6]
Q3: What are the typical mass transitions (m/z) for Maraviroc and this compound?
While optimal mass spectrometric conditions should be determined empirically, a published method detected the protonated parent ions ([M+H]+) in selected reaction monitoring (SRM) mode. Due to the high signal of the Maraviroc parent ion, the 13C isotope (m/z 515.5) was monitored. The most abundant product ions were then selected for quantification.[6]
Q4: Can I use a different internal standard for Maraviroc quantification?
While other compounds, such as quinoxaline, have been used as internal standards for HPLC-UV methods, a stable isotope-labeled internal standard like this compound is considered the most appropriate for LC-MS/MS bioanalysis.[4][8] This is because it has nearly identical chemical and physical properties to the analyte (Maraviroc), ensuring it behaves similarly during sample processing and analysis, which provides more accurate correction for variability.[4][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Peak Shape or Tailing for Maraviroc and/or this compound
Possible Causes:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of Maraviroc.
-
Column Degradation: Loss of stationary phase or creation of active sites on the column.
-
Secondary Interactions: Interaction of the analyte with active sites on the column or tubing.
Solutions:
-
Column Washing: Implement a robust column wash step after each run. A typical wash involves ramping up to a high percentage of organic solvent (e.g., 95% acetonitrile) and holding for a sufficient time to elute strongly retained compounds.[6]
-
Optimize Mobile Phase: Ensure the mobile phase contains an appropriate modifier, such as formic acid or ammonium formate, to ensure consistent ionization and peak shape.[6][10]
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the peak shape does not improve with washing, the column may need to be replaced.
Issue 2: Low Signal Intensity or Sensitivity for Maraviroc
Possible Causes:
-
Inefficient Extraction: Poor recovery of Maraviroc from the biological matrix during sample preparation.
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Maraviroc in the mass spectrometer.
-
Suboptimal Mass Spectrometer Parameters: Incorrect settings for parameters like ion spray voltage, source temperature, and collision energy.
-
Analyte Degradation: Maraviroc may degrade during sample storage or processing.
Solutions:
-
Optimize Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is a common and effective method.[6] Ensure thorough vortexing and centrifugation.
-
Improve Chromatographic Separation: Adjust the gradient elution to separate Maraviroc from interfering matrix components.[6][10]
-
Tune Mass Spectrometer: Infuse a standard solution of Maraviroc to optimize all relevant mass spectrometer parameters for maximum signal intensity.[6]
-
Check Stability: Perform stability studies to ensure Maraviroc is stable under the storage and sample processing conditions used.[6] Maraviroc has been shown to be sensitive to acid hydrolysis.[11]
Issue 3: High Variability in this compound (Internal Standard) Signal
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or imprecise addition of the this compound solution to samples.
-
Poor Mixing: Inadequate mixing of the internal standard with the biological matrix.[4]
-
Instrument Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run.[4]
-
Matrix Effects: The internal standard may be subject to different matrix effects than the analyte if they are not perfectly co-eluting.[12]
Solutions:
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy and precision of all pipettes used.
-
Standardize Mixing: Use a consistent and thorough mixing procedure (e.g., vortexing for a specific time) for all samples.
-
Monitor IS Response: Monitor the internal standard response across the entire analytical run. Consistent IS responses are desirable.[4] While some variability is expected, significant drift may indicate an instrument issue that needs to be addressed.
-
Evaluate Co-elution: Ensure that Maraviroc and this compound have identical retention times to minimize differential matrix effects.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Maraviroc Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Waters UPLC BEH C8, 50 x 2.1 mm, 1.7 µm | [6] |
| Mobile Phase A | Water with 0.05% formic acid and 5mM ammonium formate | [10] |
| Mobile Phase B | Acetonitrile with 0.05% formic acid | [10] |
| Flow Rate | 0.4 mL/min | [13] |
| Column Temperature | 40°C | [13] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [6][10] |
| Monitored Transition | Maraviroc: m/z 515.5 -> product ion | [6] |
| This compound: [M+H]+ -> product ion | [6] | |
| Ion Spray Voltage | 5500 V | [6] |
| Source Temperature | 600°C | [6] |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0 - 0.5 | 5 |
| 0.5 - 1.5 | 5 -> 30 |
| 1.5 - 4.5 | 30 -> 70 |
| 4.5 - 7.5 | 70 -> 100 |
| 7.5 - 10 | 100 |
| Post-run | Re-equilibration at 5% B |
| This is an example profile from a published method and may require optimization for your specific application.[10] |
Experimental Protocols
Detailed Methodology for Quantification of Maraviroc in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on published methods.[6]
1. Preparation of Reagents and Standards:
- Prepare a stock solution of Maraviroc and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
- Prepare working solutions of Maraviroc by diluting the stock solution in acetonitrile.
- Prepare calibration standards by spiking blank human K2 EDTA plasma with the appropriate working solutions to achieve a concentration range (e.g., 0.1 - 1000 ng/mL).[6]
- Prepare an internal standard spiking solution of this compound in acetonitrile (e.g., 10 ng/mL).[6]
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma (calibrators, quality controls, or unknown samples) into a microcentrifuge tube.
- Add a fixed volume of the internal standard spiking solution (e.g., 200 µL of 10 ng/mL this compound in acetonitrile).
- Vortex mix thoroughly for at least 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. LC-MS/MS Analysis:
- Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.[10]
- Perform chromatographic separation using a gradient elution method similar to the one described in Table 2.
- Detect Maraviroc and this compound using a tandem mass spectrometer operating in positive ESI and SRM mode with optimized parameters (see Table 1).
4. Data Analysis:
- Integrate the peak areas for both Maraviroc and this compound.
- Calculate the peak area ratio of Maraviroc to this compound.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Maraviroc quantification using this compound.
Caption: Troubleshooting flowchart for common this compound assay issues.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. Mass spectrometry imaging of hair identifies daily maraviroc adherence in HPTN 069/ACTG A5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. A validated stability-indicating UPLC method for the determination of impurities in Maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Bioanalytical Methods for Maraviroc Quantification
A detailed look at the validation of a robust LC-MS/MS method using a deuterated internal standard versus an alternative approach, providing researchers with critical data for informed decision-making in drug development.
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Maraviroc, a CCR5 antagonist used in HIV-1 therapy. The primary focus is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Maraviroc-d6 as a stable isotope-labeled internal standard (SIL-IS). This "gold standard" approach is compared against an alternative HPLC-MS method utilizing a different internal standard, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline. This objective analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Performance Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is generally preferred in LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. The following tables summarize the validation parameters for the two methods, providing a clear comparison of their performance characteristics.
Table 1: Method Validation Summary - Maraviroc with this compound Internal Standard (LC-MS/MS)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Inter-day Precision (%CV) | ≤ 5.38% |
| Intra-day Precision (%CV) | ≤ 5.98% |
| Inter-day Accuracy (%DEV) | ≤ 10.2% |
| Intra-day Accuracy (%DEV) | ≤ 8.44% |
Table 2: Method Validation Summary - Maraviroc with Alternative Internal Standard (HPLC-MS)
| Validation Parameter | Result |
| Linearity Range | up to 2500 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was confirmed |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated |
| Inter-day Precision (%CV) | Data not available |
| Intra-day Precision (%CV) | Data not available |
| Mean Recovery | 89.1% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for the key experiments cited in this comparison.
Maraviroc Quantification using this compound (LC-MS/MS)
This method was validated according to FDA Bioanalytical Method Validation guidelines.
Sample Preparation:
-
Maraviroc-spiked plasma was combined with acetonitrile containing the this compound internal standard.
-
Proteins were precipitated, and the samples were subsequently evaporated to dryness.
-
The dried residue was reconstituted for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 μm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution was used.
Mass Spectrometric Detection:
-
Instrument: API 4000 mass analyzer
-
Mode: Selected Reaction Monitoring (SRM)
-
Ion Transitions:
-
Maraviroc: m/z 515.5 → 390.2 (monitoring the ¹³C isotope)
-
This compound: m/z 520.6 → 389.1
-
Maraviroc Quantification using an Alternative Internal Standard (HPLC-MS)
Sample Preparation:
-
100μL of plasma was treated with 500μL of acetonitrile containing 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline as the internal standard to precipitate proteins.
Chromatographic Conditions:
-
Column: Analytical T3 Atlantis, 150mm × 4.6mm i.d., 5μm particle size
Mass Spectrometric Detection:
-
Ion Detection:
-
Maraviroc: m/z 257.5
-
Quinoxaline (Internal Standard): m/z 313.3
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key workflows in the bioanalytical method validation.
Caption: Workflow for Maraviroc quantification using this compound.
Comparative Analysis of Internal Standards for Maraviroc Quantification: Maraviroc-d6 vs. a Structural Analog
In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and precision of drug quantification. This is particularly critical in the therapeutic drug monitoring of antiretroviral agents like Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. The two most common choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as Maraviroc-d6, and a structural analog.
This guide provides a comparative overview of the performance of this compound and a structural analog, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, as internal standards for the quantification of Maraviroc in human plasma using liquid chromatography-mass spectrometry (LC-MS) based methods.
Performance Data Comparison
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. Below is a summary of the performance characteristics of methods using either this compound or a structural analog.
| Performance Metric | This compound (LC-MS/MS)[1] | 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline (HPLC-MS)[2] |
| Linearity Range | 0.5 - 1000 ng/mL | Up to 2500 ng/mL |
| Intra-assay Precision (%CV) | ≤ 5.98% | Data not explicitly provided in the abstract |
| Inter-assay Precision (%CV) | ≤ 5.38% | Data not explicitly provided in the abstract |
| Intra-assay Accuracy (%DEV) | ≤ 8.44% | Data not explicitly provided in the abstract |
| Inter-assay Accuracy (%DEV) | ≤ 10.2% | Data not explicitly provided in the abstract |
| Mean Recovery | Data on extraction efficiency available | 89.1% |
| Matrix Effect | Similar matrix effects between Maraviroc and IS | Stated to be in accordance with FDA and EMA requirements |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for Maraviroc quantification using both types of internal standards.
Method Using this compound as Internal Standard[1]
-
Sample Preparation: To 50 µL of plasma, 50 µL of a 10 ng/mL solution of this compound in acetonitrile is added. Proteins are then precipitated by adding 500 µL of acetonitrile. The mixture is subjected to vacuum filtration. The resulting eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of a 1:1 mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Chromatography: A Waters Acquity UPLC system with a Waters BEH C8 column (50x2.1 mm, 1.7 µm) is used. A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: An API 4000 mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transition of the 13C isotope of Maraviroc and the specific transition for this compound are monitored.
Method Using 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline as Internal Standard[2]
-
Sample Preparation: To 100 µL of plasma, the internal standard, 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, is added. Protein precipitation is carried out by adding 500 µL of acetonitrile.
-
Chromatography: An HPLC system equipped with a T3 Atlantis column (150x4.6 mm, 5 µm) is utilized for separation.
-
Mass Spectrometry: A mass spectrometer is used for detection, with the instrument monitoring the mass-to-charge ratios (m/z) of 257.5 for Maraviroc and 313.3 for the quinoxaline internal standard.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Maraviroc and the general workflow of the bioanalytical methods described.
Caption: Mechanism of action of Maraviroc as a CCR5 antagonist, preventing HIV entry.
Caption: General experimental workflow for the bioanalysis of Maraviroc in plasma.
Discussion
The use of a stable isotope-labeled internal standard like This compound is generally considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis. This close similarity allows for more effective compensation for matrix effects and variations in instrument response, which is reflected in the comprehensive validation data available, showing high precision and accuracy.
A structural analog internal standard , such as 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline, offers a viable alternative when a deuterated standard is not available or is cost-prohibitive. For this specific structural analog, the validation demonstrated good linearity and recovery. However, without detailed data on precision, accuracy, and a thorough assessment of matrix effects in a head-to-head comparison, it is challenging to definitively conclude its performance equivalence to this compound. While the method was validated according to regulatory guidelines, the ideal scenario is for the internal standard to co-elute with the analyte to best compensate for matrix effects, which is more likely with a deuterated standard.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Effect of Maraviroc-d6 on Quantification Accuracy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the CCR5 antagonist Maraviroc, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results. The most commonly employed internal standard is its deuterated analogue, Maraviroc-d6. This guide provides a comprehensive assessment of the isotopic effect of this compound on quantification accuracy by comparing its performance with alternative internal standards, supported by experimental data from published literature.
The Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for variations during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute with it, and not interfere with its detection. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled drug.
This compound: The Preferred Internal Standard
This compound (²H₆-maraviroc) is widely utilized in validated bioanalytical methods for the quantification of Maraviroc in various biological matrices, including human plasma.[1] Its structural similarity and mass difference make it an excellent choice for minimizing analytical variability. The underlying principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the deuterated internal standard, thus maintaining an accurate analyte-to-internal standard peak area ratio for quantification.
The successful validation of numerous LC-MS/MS methods using this compound, demonstrating high precision and accuracy, indirectly confirms that any isotopic effect is negligible and does not compromise the integrity of the results.[1]
Comparative Performance of Internal Standards
While this compound is the preferred choice, other compounds have been used as internal standards in Maraviroc assays. This section compares the performance of this compound with non-deuterated alternatives based on reported validation data.
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%DEV) | Reference |
| This compound | Maraviroc | Human Plasma | 0.5 | ≤ 5.98% | ≤ 8.44% | [1] |
| Quinoxaline | Maraviroc | Human Plasma | Not Specified | Not Specified | Not Specified | [2] |
| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | Maraviroc | Human Plasma | Not Specified | Not Specified | Not Specified | [3] |
Note: Detailed quantitative performance data for non-deuterated internal standards is limited in the reviewed literature, which itself suggests the widespread acceptance and superiority of using a stable isotope-labeled internal standard. The use of this compound consistently yields excellent precision and accuracy at low limits of quantification, as demonstrated in the table above.[1]
Experimental Protocols
LC-MS/MS Method for Maraviroc Quantification using this compound[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard spiking solution containing this compound.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
2. Chromatographic Conditions:
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Not specified
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Instrument: API 4000 mass analyzer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Maraviroc: m/z 515.5 → 390.2 (targeting the ¹³C isotope of the parent ion)
-
This compound: m/z 520.6 → 389.1
-
Workflow for Maraviroc Quantification using this compound
Caption: Bioanalytical workflow for Maraviroc quantification.
Discussion on Isotopic Effect
The "isotopic effect" in the context of deuterated internal standards refers to potential differences in physicochemical properties between the deuterated and non-deuterated forms, which could lead to chromatographic separation or different ionization efficiencies. However, for this compound, the deuterium substitution is on a metabolically stable position, and the low number of deuterium atoms (six) results in a negligible isotopic effect.
The excellent precision and accuracy data reported in validated methods using this compound strongly support the absence of any significant isotopic effect that would compromise quantification.[1] The parallel behavior of Maraviroc and this compound throughout the analytical process ensures that the ratio of their peak areas remains constant, leading to accurate determination of Maraviroc concentrations.
In contrast, non-deuterated internal standards, such as quinoxaline derivatives, may have different extraction recoveries and ionization efficiencies compared to Maraviroc.[2][3] These differences can introduce variability and potential inaccuracies in the quantification, making them less ideal choices compared to a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard for the quantification of Maraviroc is the industry-accepted best practice. The comprehensive validation data from numerous studies demonstrate its ability to ensure high accuracy and precision, indicating that any potential isotopic effect is insignificant. While alternative non-deuterated internal standards have been used, the lack of extensive comparative performance data and the inherent physicochemical differences with the analyte make them a less reliable choice. For researchers, scientists, and drug development professionals requiring the highest level of data integrity in Maraviroc bioanalysis, this compound remains the unequivocal internal standard of choice.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Maraviroc Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of assay results is paramount. This is particularly critical for assays determining HIV-1 tropism, a key factor in the clinical efficacy of CCR5 antagonists like Maraviroc. This guide provides an objective comparison of Maraviroc assay performance across different laboratories, supported by experimental data from a multi-center external quality assessment (EQA) study.
Maraviroc's Mechanism of Action: Targeting Viral Entry
Maraviroc is an antiretroviral drug that belongs to a class known as CCR5 receptor antagonists.[1][2] It functions by binding to the human CCR5 co-receptor on the surface of immune cells, such as T-cells.[2] This binding induces a conformational change in the CCR5 receptor, which in turn prevents the HIV-1 envelope protein, gp120, from interacting with it.[2] By blocking this interaction, Maraviroc effectively inhibits the entry of CCR5-tropic (R5) HIV-1 strains into host cells, thereby halting the viral replication cycle at a very early stage.[1][2] It is important to note that Maraviroc is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[3]
References
- 1. Results of external quality assessment for proviral DNA testing of HIV tropism in the Maraviroc Switch collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development and Validation of a Genotypic Assay to Quantify CXCR4- and CCR5-Tropic Human Immunodeficiency Virus Type-1 (HIV-1) Populations and a Comparison to Trofile® | MDPI [mdpi.com]
Performance Characteristics of Maraviroc Assay with Maraviroc-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Maraviroc assays utilizing Maraviroc-d6 as an internal standard, benchmarked against alternative analytical methodologies. The data presented herein is collated from validated bioanalytical methods, offering insights into the linearity, sensitivity, and specificity crucial for pharmacokinetic studies and therapeutic drug monitoring of Maraviroc.
Quantitative Performance Data
The following tables summarize the key performance metrics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma using this compound as an internal standard.[1] This method stands as a robust and sensitive approach for accurate drug concentration determination.
Table 1: Performance Characteristics of Maraviroc LC-MS/MS Assay with this compound Internal Standard [1]
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) quadratic regression |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 5.98% |
| Inter-assay Precision (%CV) | ≤ 5.38% |
| Intra-assay Accuracy (%DEV) | ≤ 8.44% |
| Inter-assay Accuracy (%DEV) | ≤ 10.2% |
| Specificity | No significant interference from endogenous plasma components observed at the retention times of Maraviroc and this compound.[1] |
Table 2: Comparison with Alternative Maraviroc Quantification Methods
| Feature | LC-MS/MS with this compound[1] | HPLC-MS with Quinoxaline IS[2] | HPLC-UV with Quinoxaline IS[3] |
| Internal Standard | This compound (Isotopically Labeled) | 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | Quinoxaline |
| Linearity Range | 0.5 - 1000 ng/mL | Up to 2500 ng/mL | Up to 2500 ng/mL |
| Sensitivity (LLOQ) | 0.5 ng/mL | Not explicitly stated, but method is described as sensitive. | Not explicitly stated. |
| Mean Recovery | Not explicitly stated, but matrix effects were similar between analyte and IS.[1] | 89.1% | 96% |
| Detection Method | Tandem Mass Spectrometry | Mass Spectrometry | UV Detection (193 nm and 352 nm) |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for Maraviroc quantification using this compound is outlined below.[1]
1. Sample Preparation: Protein Precipitation
-
To a plasma sample spiked with Maraviroc, an appropriate volume of acetonitrile containing the this compound internal standard is added.
-
The mixture is vortexed to facilitate protein precipitation.
-
Following precipitation, the samples are evaporated to dryness.
-
The dried residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Specific composition and gradient are optimized for the separation of Maraviroc and this compound.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: API 4000 mass analyzer or equivalent.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions:
-
Analyte-Specific Parameters: Declustering potentials and collision energies are optimized for each analyte to ensure maximum sensitivity and specificity.[1]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the quantification of Maraviroc using an LC-MS/MS assay with this compound.
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated high-performance liquid chromatography-ultraviolet method for quantification of the CCR5 inhibitor maraviroc in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the CCR5 Binding of Maraviroc and its Deuterated Analog, Maraviroc-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of Maraviroc and its deuterated form, Maraviroc-d6, to the C-C chemokine receptor type 5 (CCR5). The content is based on available experimental data for Maraviroc and established principles of deuterium substitution in pharmacology.
Introduction
Maraviroc is a small molecule antagonist of the CCR5 receptor, which acts as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, Maraviroc allosterically inhibits the interaction between the viral glycoprotein gp120 and the receptor, thereby preventing viral entry.[1][3] this compound is a deuterated version of Maraviroc, where six hydrogen atoms have been replaced by deuterium. This substitution is primarily intended to alter the pharmacokinetic profile of the drug by slowing down its metabolism, a concept known as the kinetic isotope effect.[][5][6] While direct comparative binding studies for this compound are not extensively published, the fundamental principles of deuteration suggest that the binding affinity to the target receptor remains largely unchanged due to the similar steric and electronic properties of hydrogen and deuterium.[][7]
Quantitative Binding Data
The following table summarizes the reported binding affinities of Maraviroc to the CCR5 receptor. Based on the principles of the kinetic isotope effect, the binding affinity of this compound is expected to be comparable to that of Maraviroc.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| Maraviroc | CCR5 | Inhibition of chemokine binding (MIP-1α) | IC50 | 3.3[8] |
| CCR5 | Inhibition of chemokine binding (MIP-1β) | IC50 | 7.2[8] | |
| CCR5 | Inhibition of chemokine binding (RANTES) | IC50 | 5.2[8] | |
| HIV-1 Ba-L replication in PBMCs | Antiviral activity | IC50 | 0.56[9] | |
| This compound | CCR5 | Inhibition of chemokine binding | IC50 | Expected to be similar to Maraviroc |
| HIV-1 replication | Antiviral activity | IC50 | Expected to be similar to Maraviroc |
Note: The primary advantage of this compound lies in its potentially improved metabolic stability and longer half-life, rather than altered receptor binding affinity.[5][6][7]
Experimental Protocols
Radioligand Binding Assay for CCR5
A common method to determine the binding affinity of compounds to the CCR5 receptor is a competitive radioligand binding assay.
-
Cell and Membrane Preparation: HEK-293 cells stably expressing the human CCR5 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Radioligand: A tritiated form of Maraviroc, [³H]Maraviroc, is used as the radioligand.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% bovine serum albumin (BSA).[10]
-
Procedure:
-
A constant concentration of [³H]Maraviroc (e.g., 0.5 - 32 nM) is incubated with the CCR5-expressing cell membranes.[10]
-
Increasing concentrations of the unlabeled competitor (Maraviroc or this compound) are added to displace the binding of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Maraviroc (e.g., 2 µM).[10]
-
The mixture is incubated for a specific period (e.g., 1 hour at room temperature) to reach equilibrium.[10]
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of action of Maraviroc.
References
- 1. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hivclinic.ca [hivclinic.ca]
- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Maraviroc Quantification: A Comparative Analysis of Internal Standards
The robust and accurate quantification of Maraviroc, a CCR5 antagonist used in HIV therapy, is critical for pharmacokinetic studies and therapeutic drug monitoring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard is paramount to ensure method precision and accuracy. This guide provides a comparative overview of the inter- and intra-assay precision for Maraviroc quantification using its deuterated analogue, Maraviroc-d6, and an alternative internal standard, darunavir-d9.
Performance of this compound as an Internal Standard
A validated LC-MS/MS method for Maraviroc quantification in human plasma utilized an isotopically-labeled internal standard, specifically 2H6-maraviroc (this compound).[1] This method demonstrated high precision, with intra-assay and inter-assay precision values reported as ≤ 5.98% and ≤ 5.38%, respectively.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
Comparative Performance with an Alternative Internal Standard
In another study, a multiplex LC-MS/MS method was developed for the simultaneous quantification of several antiretroviral drugs, including Maraviroc.[2] This method employed darunavir-d9 as the internal standard for all analytes. The overall inter-day precision of this method was reported to be within a coefficient of variation (CV) of 5.1-9.8%.[2] While this demonstrates good precision for the multi-analyte panel, it is important to note that the use of a non-structurally analogous internal standard might not compensate for all potential sources of variability as effectively as a deuterated analogue of the specific analyte.
Data Summary
The following table summarizes the reported inter-assay and intra-assay precision for Maraviroc quantification using this compound and darunavir-d9 as internal standards.
| Internal Standard | Analytical Method | Matrix | Inter-Assay Precision (%CV) | Intra-Assay Precision (%CV) |
| This compound | LC-MS/MS | Human Plasma | ≤ 5.38% | ≤ 5.98% |
| darunavir-d9 | LC-MS/MS | Human Plasma | 5.1 - 9.8% (overall method) | Not specified |
Experimental Protocols
Method Using this compound Internal Standard
This method was validated for the quantification of Maraviroc in human plasma.[1]
1. Sample Preparation:
-
Spike human plasma with Maraviroc.
-
Add an acetonitrile solution containing the isotopically-labeled internal standard, this compound.
-
Perform protein precipitation.
-
Evaporate the samples to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program is used.
3. Mass Spectrometry:
-
Instrument: API 4000 mass analyzer.
-
Mode: Selected reaction monitoring (SRM).
Method Using darunavir-d9 Internal Standard
This method was developed for the simultaneous quantification of multiple antiretroviral drugs, including Maraviroc, in human plasma.[2]
1. Sample Preparation:
-
To 100 µL of plasma, add 100 µL of darunavir-d9 internal standard solution (in methanol/water).
-
Add 600 µL of acetonitrile for protein precipitation.
-
Vortex and sonicate the mixture.
-
Centrifuge the samples.
-
Dilute an aliquot of the supernatant with a mixture of 20 mM ammonium acetate and methanol.
2. Liquid Chromatography:
-
Column: Waters Atlantis-dC18, 2.1 x 50 mm, 3 µm particle size.
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program is used.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (positive mode).
-
Detection: Triple quadrupole mass spectrometry using selected reaction monitoring (SRM).
References
- 1. Development and Bioanalytical Validation of a Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Method for the Quantification of the CCR5 Antagonist Maraviroc in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of an Analytical Method Employing Maraviroc-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative overview of the robustness of an analytical method for the quantification of Maraviroc that employs a deuterated internal standard, Maraviroc-d6. The use of a stable isotope-labeled internal standard like this compound is a common strategy in liquid chromatography-mass spectrometry (LC-MS/MS) to enhance method robustness and ensure accurate quantification by compensating for variability during sample processing and analysis.
While direct comparative studies detailing the robustness of a this compound method against alternatives are not extensively published, this guide synthesizes available validation data for a validated LC-MS/MS method using ²H₆-Maraviroc and compares its expected performance with other analytical approaches, such as HPLC-UV, based on established principles of analytical method validation.[1][2]
Comparison of Analytical Methods for Maraviroc Quantification
The selection of an analytical method for Maraviroc depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The use of a deuterated internal standard is a hallmark of highly robust and reliable methods, particularly for complex biological matrices.
| Feature | LC-MS/MS with this compound | HPLC-UV with Non-isotopic IS |
| Principle | Separation by liquid chromatography followed by mass spectrometric detection. This compound serves as an internal standard to correct for matrix effects and variability. | Separation by liquid chromatography with detection based on UV absorbance. A structurally similar but non-isotopic compound is used as the internal standard. |
| Selectivity | High. Mass spectrometry provides specificity by monitoring unique mass-to-charge ratios for the analyte and internal standard.[1] | Moderate to High. Dependent on chromatographic separation to resolve Maraviroc from other UV-absorbing compounds in the matrix.[2] |
| Sensitivity | Very High. Capable of detecting low ng/mL concentrations.[1] | Moderate. Generally less sensitive than LC-MS/MS.[2] |
| Robustness | High. The co-eluting deuterated internal standard effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1] | Moderate. Susceptible to variations in extraction recovery and matrix effects that may not be fully compensated for by a non-isotopic internal standard. |
| Throughput | High. The method can be automated for the analysis of a large number of samples.[1] | Moderate to High. Can be automated, but may require longer run times for adequate separation. |
Experimental Protocols
LC-MS/MS Method Employing this compound
This protocol is based on a validated bioanalytical method for the quantification of Maraviroc in human plasma.[1]
1. Sample Preparation:
-
Combine 50 μl of plasma sample with 50 μl of an internal standard spiking solution containing 10 ng/ml of ²H₆-maraviroc in acetonitrile.[1]
-
Perform protein precipitation.
-
Evaporate the samples to dryness and reconstitute them for analysis.[1]
2. Liquid Chromatography:
-
Column: Waters BEH C8, 50 × 2.1 mm, 1.7 μm particle size.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: From 20% to 50% acetonitrile with 0.1% formic acid.[1]
-
Total Run Time: 5.0 minutes.[1]
3. Mass Spectrometry:
-
Instrument: API 4000 mass analyzer.[1]
-
Mode: Selected Reaction Monitoring (SRM).[1]
-
Ion Transitions:
Robustness Testing Protocol (General)
Robustness testing is typically performed during method development by deliberately introducing small variations to the method parameters and observing the effect on the results. According to ICH guidelines, typical variations to investigate for an LC-MS/MS method include:
-
pH of the mobile phase: ± 0.2 units.
-
Mobile phase composition: ± 2% absolute.
-
Column temperature: ± 5 °C.
-
Flow rate: ± 10%.
-
Different column lots.
Data Presentation
The following tables summarize the validation data for the LC-MS/MS method using this compound, which demonstrates its performance and inherent robustness.[1]
Table 1: Precision and Accuracy of the LC-MS/MS Method [1]
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ (0.5 ng/ml) | ≤ 5.38 | ≤ 5.98 | ≤ 10.2 | ≤ 8.44 |
| Low (1.5 ng/ml) | ≤ 5.38 | ≤ 5.98 | ≤ 10.2 | ≤ 8.44 |
| Mid (50 ng/ml) | ≤ 5.38 | ≤ 5.98 | ≤ 10.2 | ≤ 8.44 |
| High (850 ng/ml) | ≤ 5.38 | ≤ 5.98 | ≤ 10.2 | ≤ 8.44 |
CV: Coefficient of Variation; DEV: Deviation from nominal concentration; LLOQ: Lower Limit of Quantitation.
Table 2: Stability of Maraviroc in Human Plasma [1]
| Stability Condition | Duration | Temperature | Stability |
| Bench-top | 24 hours | Room Temperature | Stable |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | Stable |
| Long-term | 90 days | -80°C | Stable |
Visualizations
Experimental Workflow for Maraviroc Quantification using LC-MS/MS with this compound
Caption: Workflow for the quantification of Maraviroc in plasma using LC-MS/MS with a deuterated internal standard.
Logical Relationship of Robustness Testing
Caption: Deliberate variations in method parameters are assessed for their impact on performance characteristics to determine method robustness.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
